Ammonium molybdate
Description
Structure
2D Structure
Properties
IUPAC Name |
diazanium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPEJJSWDHEBO-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2MoO4, H8MoN2O4 | |
| Record name | Ammonium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051654 | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |
| Record name | AMMONIUM MOLYBDATE | |
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| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
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| Record name | Ammonium molybdate | |
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Density |
1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM MOLYBDATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
12027-67-7, 13106-76-8 | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diammonium molybdate | |
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| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
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| Record name | Ammonium molybdate(VI) | |
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| Record name | Ammonium molybdate(VI) | |
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Synthetic Methodologies and Precursor Chemistry
Conventional and Advanced Preparation Routes for Ammonium (B1175870) Molybdate (B1676688) Compounds
The synthesis of ammonium molybdate can be achieved through several methods, ranging from traditional techniques to more advanced, sustainable approaches.
Dissolution-Evaporation and Crystallization Techniques
A common and straightforward method for preparing ammonium heptamolybdate involves dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (B1221849). wikipedia.orgresearchgate.netresearchgate.net The resulting solution is then evaporated at room temperature. As the solution evaporates, the excess ammonia escapes, leading to the crystallization of six-sided transparent prisms of ammonium heptamolybdate tetrahydrate, ((NH₄)₆Mo₇O₂₄·4H₂O). wikipedia.orgresearchgate.net The pH of a concentrated solution of ammonium paramolybdate typically falls between 5 and 6. wikipedia.org
Another approach involves the controlled evaporation of an ammoniacal leach solution containing dissolved this compound compounds. google.com The solution is heated to a temperature ranging from 90°C to over 98°C to evaporate the water until the saturation point of the dissolved this compound is approached. google.com This can lead to the precipitation of ammonium dimolybdate ((NH₄)₂Mo₂O₇) crystals. google.com
Crystallization can also be induced by cooling. In one method, a solution of molybdenum in aqueous ammonia is heated and stirred, and then allowed to cool to induce crystallization. anl.gov The particle size and morphology of the resulting crystals can be influenced by factors such as the cooling rate and the final pH of the solution. anl.gov
A reconstituted crystallization method for producing ammonium dimolybdate involves dissolving ammonium tetramolybdate in water heated to 70°C, with the addition of ammonia to achieve a pH of 5.5 to 6.5. molybdenum.com.cn The solution is then hot filtered and cooled to room temperature to precipitate ammonium dimolybdate crystals. molybdenum.com.cn
Precipitation Methods for this compound Synthesis
Precipitation is another key technique for synthesizing this compound. One method involves the leaching of molybdenum trioxide with ammonia water to produce an this compound solution. guidechem.com After removing impurities, the solution is subjected to evaporation and cooling crystallization to obtain a high-purity product. guidechem.com
A sustainable approach for producing this compound involves a process that avoids the use of nitric acid. google.com In this method, molybdenum trioxide is leached with ammonia water to get an this compound solution. An organic solvent, such as an alcohol or ketone, is then added to precipitate crude this compound crystals. These crystals are subsequently purified by recrystallization from deionized water to yield ammonium tetramolybdate or ammonium dimolybdate. google.com
Furthermore, a method for recovering this compound from tungsten-containing solutions involves heating the solution to 40-60°C and adding acid to a pH of 2.5-3 to precipitate ammonium polymolybdate. google.com This process can be repeated to achieve a higher purity product with low tungsten content. google.com
Solid-Gas Phase Combination Reactions for Ammonium Molybdates
A novel and sustainable one-step method involves the direct conversion of ammonium tetramolybdate to other ammonium molybdates through a solid-gas phase combination reaction. acs.org In this process, ammonium tetramolybdate stoichiometrically reacts with ammonium bicarbonate in an airtight container. acs.org The specific this compound product formed is dependent on the reaction conditions, such as temperature and the amount of ammonium bicarbonate used. acs.org Lower temperatures (25–50°C) tend to favor the formation of ammonium heptamolybdate, while higher temperatures (80–120°C) lead to the production of ammonium dimolybdate and decamolybdate.
Another example of a solid-gas phase reaction is the preparation of hexagonal molybdenum trioxide (h-MoO₃) from this compound using NO₂ gas in a "Chimie Douce" reaction. researchgate.net
Microwave-Assisted Extraction from Molybdenum-Containing Ores
Microwave-assisted extraction (MAE) has emerged as an efficient and economical method for obtaining this compound from molybdenum-containing ores like molybdenite (MoS₂). pjoes.com In this process, the molybdenite ore is first roasted in air at high temperatures (e.g., 750°C) to convert molybdenum sulfides to molybdenum oxides. pjoes.com The resulting oxides are then converted to sodium molybdate, which is further processed to calcium molybdate. Finally, the calcium molybdate is refluxed with an aqueous ammonia solution to produce this compound. pjoes.com
Microwave-assisted techniques have also been shown to significantly enhance the solvent extraction of molybdenum from acidic solutions, drastically reducing the time required for extraction compared to conventional methods. jmaterenvironsci.com The efficiency of microwave-assisted grinding of molybdenum ore has also been investigated as a way to improve subsequent processing steps. cgsjournals.com
Hydrothermal and Solvothermal Syntheses for Derived Molybdenum Materials
This compound serves as a common precursor in hydrothermal and solvothermal syntheses to produce a variety of molybdenum-based nanomaterials. These methods offer excellent control over the size, morphology, and crystal structure of the final product.
For instance, three-dimensional flower-like molybdenum disulfide (MoS₂) microspheres have been synthesized via a hydrothermal method using this compound as the molybdenum source and thiourea (B124793) as the sulfur source. nih.gov Similarly, MoS₂ with different morphologies can be synthesized hydrothermally by using various surfactants. mater-rep.com Hydrothermal synthesis has also been employed to create molybdenum oxide (MoO₃) nanocrystals, where the reaction duration influences the crystallite size. researchgate.net
Solvothermal synthesis, a similar technique where the solvent is not water, is also utilized. For example, two-dimensional MoS₂ nanosheets have been prepared through a solvothermal route using ammonium heptamolybdate and thiourea as precursors in oleylamine. rsc.org This method can also be used to produce MoV₂O₈ micro-cuboids from this compound and vanadium pentoxide. researchgate.net Furthermore, microwave-assisted solvothermal synthesis has been used to create Mo-doped TiO₂ using titanium (IV) butoxide and molybdenum (III) chloride as precursors. mdpi.com
Thermal Decomposition Pathways and Controlled Product Formation from Ammonium Molybdates
The thermal decomposition of ammonium molybdates is a critical step in the production of various molybdenum oxides, which are important industrial materials. The decomposition process is complex and proceeds through several intermediate phases, with the final product depending on the specific this compound precursor and the decomposition conditions, such as temperature and atmosphere.
When heated, ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) undergoes a stepwise decomposition. mdpi.comysxbcn.com The process involves the loss of water and ammonia, leading to the formation of a series of intermediate ammonium molybdates with increasing molybdenum content before finally yielding molybdenum trioxide (MoO₃). mdpi.comysxbcn.com The decomposition sequence is generally reported as: (NH₄)₆Mo₇O₂₄·4H₂O → (NH₄)₄Mo₅O₁₇ → (NH₄)₂Mo₄O₁₃ → (NH₄)₂Mo₁₄O₄₃ → (NH₄)₂Mo₂₂O₆₇ → MoO₃ mdpi.com
Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the temperature ranges for these transformations. For instance, the decomposition of ammonium heptamolybdate tetrahydrate in air shows distinct weight loss stages, with the process generally completing above 340°C. chemicalbook.comakjournals.com The initial weight loss, corresponding to the loss of crystal water, begins around 100°C. chemicalbook.com Subsequent stages involve the loss of ammonia and water, with the final product being orthorhombic molybdenum trioxide. chemicalbook.comscispace.com
The atmosphere in which the decomposition occurs significantly influences the final products. In an inert atmosphere like nitrogen, the decomposition of ammonium heptamolybdate can lead to the formation of partially reduced molybdenum oxides, such as Mo₄O₁₁, alongside MoO₃. scispace.comcore.ac.uk In an oxidizing atmosphere like air, the final product is typically pure MoO₃. scispace.comcore.ac.uk
The thermal decomposition of other ammonium molybdates, such as ammonium dimolybdate and ammonium octamolybdate, also proceeds through intermediate phases to ultimately form molybdenum oxides. mpg.deoup.com The morphology of the final molybdenum oxide product can be influenced by the starting this compound and the decomposition conditions. For example, annealing ammonium orthomolybdate in a nitrogen atmosphere can produce needle-shaped particles, while other conditions may result in sheet-like particles. scispace.comcore.ac.uk
Formation of Molybdenum Oxides (e.g., MoO₃, MoO₂)
Molybdenum oxides, particularly molybdenum trioxide (MoO₃) and molybdenum dioxide (MoO₂), are significant industrial materials used in catalysts, sensors, and as intermediates for producing other molybdenum compounds. This compound is a common precursor for the synthesis of these oxides.
The thermal decomposition of this compound is a primary method for producing MoO₃. The process involves heating this compound, which leads to the release of ammonia and water, yielding molybdenum trioxide. The decomposition pathway is a stepwise process, with several intermediate this compound species forming at different temperatures before the final oxide is obtained. mdpi.com For instance, ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) decomposes through stages involving the formation of (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃, (NH₄)₂Mo₁₄O₄₃, and (NH₄)₂Mo₂₂O₆₇ before ultimately yielding MoO₃. mdpi.com Calcination of ammonium heptamolybdate in a muffle furnace at 600°C for 5 hours is a straightforward method to produce crystalline MoO₃. aip.org Another approach involves the calcination of a precursor derived from the reaction of this compound with orange peel extract in air at 450°C to yield the stoichiometric MoO₃ phase. researchgate.net
The synthesis of MoO₂ from this compound typically involves a reduction step. While MoO₃ is the primary product of simple calcination in air, MoO₂ can be obtained by calcining the precursor in a vacuum. researchgate.net Furthermore, MoO₂ can be produced by the reduction of MoO₃ or ammonium molybdates using reducing agents like ammonia. google.com A controlled reduction of ammonium dimolybdate can produce MoO₂ with a dodecahedral structure, which imparts free-flowing properties beneficial for powder metallurgy applications. google.com The reduction process can be influenced by various factors, including the reducing agent, temperature, and reaction atmosphere. For example, MoO₂ nanoparticles can be synthesized by tuning the ratio of glucose and this compound in a two-step procedure. rsc.org
| Precursor | Synthesis Method | Product | Key Findings |
| Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) | Calcination in air at 600°C for 5 hours | Crystalline MoO₃ | A simple and effective solid-state synthesis for orthorhombic MoO₃. aip.org |
| This compound and orange peel extract | Calcination in air at 450°C | Stoichiometric MoO₃ | A facile and cost-effective method utilizing a biological chelating and reducing agent. researchgate.net |
| This compound and orange peel extract | Calcination in vacuum | Reduced form MoO₂ | Demonstrates the influence of the reaction atmosphere on the final oxide phase. researchgate.net |
| Ammonium dimolybdate | Reduction with uncracked ammonia in a rotary calciner | MoO₂ with dodecahedral morphology | The use of ammonia as a reducing agent allows for controlled reduction and desirable particle morphology. google.com |
| This compound and glucose | Two-step procedure involving hydrothermal synthesis and calcination | MoO₂ nanoparticles | The ratio of precursors can be tuned to control the formation of molybdenum oxide phases. rsc.org |
| This compound tetrahydrate and ethylene (B1197577) glycol | Sintering at 300°C | α-MoO₃ | Ethylene glycol can be used to produce crystalline α-MoO₃ at a relatively low sintering temperature. nih.gov |
| This compound solution | Acidification with mineral acids (H₂SO₄ or HNO₃) and calcination | MoO₃ | Acidification to a pH of 2.5-4.5 precipitates ammonium polymolybdate, which is then calcined to MoO₃. google.com |
Synthesis of Molybdenum Carbides (e.g., Mo₂C, MoC) and Nitrides (e.g., γ-Mo₂N)
Molybdenum carbides and nitrides are known for their exceptional hardness, high melting points, and catalytic properties, often exhibiting behavior similar to noble metals. This compound serves as a convenient molybdenum source for their synthesis.
The synthesis of molybdenum carbides from this compound typically involves a carburization process at elevated temperatures in the presence of a carbon source. One method involves the direct reaction of this compound with a mixture of hydrogen and carbon monoxide. google.com By carefully controlling the temperature ramp rate (2-20°C/min) to below 850°C, a high surface area molybdenum carbide (Mo₂C) can be formed. google.com Another approach utilizes solid carbon sources, such as cellulose, g-C₃N₄, or multi-walled carbon nanotubes (MWCNTs), which are carburized with this compound without the need for a gaseous carbon source. researchgate.net The choice of carbon support can influence the structure and properties of the resulting molybdenum carbide. researchgate.net For instance, using g-C₃N₄ as a support can lead to a new three-dimensional structure. researchgate.net Molybdenum blue nanoparticles, synthesized from the reduction of ammonium heptamolybdate, can also serve as precursors for molybdenum carbides upon drying and heat treatment in an inert atmosphere. mdpi.commdpi.com
Molybdenum nitrides are typically prepared through the nitridation of a molybdenum precursor, such as this compound, in a nitrogen-containing atmosphere, commonly ammonia (NH₃). The synthesis of γ-Mo₂N can be achieved by the thermal treatment of a mixed-salt precursor of this compound and a nickel salt in a hydrogen flow. researchgate.net Another route involves a reduction-nitridation reaction using ammonium heptamolybdate tetrahydrate as both the molybdenum and nitrogen source, with magnesium as a reducing agent in an autoclave. The addition of sodium azide (B81097) can enhance the nitridation process to form single-phase β-Mo₂N. The formation of different molybdenum nitride phases can be controlled by the reaction temperature and the composition of the gas stream. mdpi.com
| Precursor | Synthesis Method | Product(s) | Key Findings |
| This compound | Reaction with H₂/CO mixture | Mo₂C | Controlled temperature ramping is critical for forming high surface area molybdenum carbide. google.com |
| This compound and solid carbon supports (cellulose, g-C₃N₄, MWCNTs) | Carburization without gaseous carbon source | Mo₂C | The type of carbon support influences the final structure and properties of the carbide. researchgate.net |
| Ammonium heptamolybdate and aniline | Carbonization under various reduction atmospheres | β-Mo₂C nanowires | Organic-inorganic hybrid nanocomposites can be used as precursors to create 1-D molybdenum carbide nanostructures. csic.es |
| Ammonium heptamolybdate tetrahydrate, Mg, and NaN₃ | Reduction-nitridation in an autoclave | β-Mo₂N nanoflakes | Sodium azide acts as an additional nitrogen source to facilitate the formation of single-phase β-Mo₂N. |
| This compound and urea (B33335) | High-temperature pyrolysis in N₂ atmosphere | Mo₂C@NC (Molybdenum carbide/N-doped carbon hybrids) | A simple one-step synthesis for ultrasmall Mo₂C nanoparticles encapsulated in N-doped carbon with high specific surface area. rsc.org |
| g-C₃N₄ and this compound tetrahydrate | Carbonization under 10%CH₄/H₂ atmosphere | Mo₂C/MoC@NC heterostructure | A strategy to prepare molybdenum carbide heterostructures on a nitrogen-doped carbon support for catalytic applications. |
Direct Reduction to Elemental Molybdenum Powder
The production of elemental molybdenum powder from this compound is a crucial process for applications in metallurgy and as a catalyst. This is typically achieved through reduction processes, often involving hydrogen at high temperatures.
A conventional method involves a two-stage reduction where this compound is first calcined to MoO₃, which is then reduced by hydrogen, first to MoO₂, and subsequently to molybdenum metal. mdpi.com However, direct reduction methods that bypass the initial calcination step are also being explored. For instance, this compound can be directly reduced in a single stage using a combustion reaction with a mixture of zinc and magnesium as reducers. researchgate.net This self-sustaining process is energy-saving and can produce highly crystalline molybdenum powder with particle sizes in the micrometer and sub-micrometer range. researchgate.net Another approach is the direct reduction of this compound with hydrogen, where the ammonia constituent in the precursor can also act as a reductant in the initial stages. mdpi.com
Morphological and Crystalline Control in this compound-Derived Materials Synthesis
The performance of materials derived from this compound in various applications is highly dependent on their morphology (shape and size) and crystallinity. Therefore, significant research efforts are dedicated to controlling these properties during synthesis.
Morphological control can be achieved by adjusting various synthesis parameters. For instance, in the synthesis of MoS₂ from this compound and thiourea, the addition of citric acid as a complexing agent and self-assembly inducer allows for the controlled formation of different morphologies. rsc.org Similarly, the use of surfactants like sodium lauryl sulfate (B86663) (SDS) and polyvinylpyrrolidone (B124986) (PVP) can influence the morphology of copper molybdate nanoparticles synthesized via hydrothermal treatment. researchgate.net The morphology of MoO₃ particles produced from an this compound tetrahydrate solution can be controlled by the sintering temperature. nih.gov
Crystalline control is also crucial. The crystallinity of MoO₃ powder synthesized from this compound and ethylene glycol was found to develop upon thermal treatment at 300°C. nih.gov The formation of different crystalline phases of molybdenum carbide (α-MoC₁-x, β-Mo₂C, γ-MoC, and η-MoC) can be tuned by adjusting the temperature, time, and the type of amine used as a carbon source in the synthesis from amine-metal oxide composites derived from this compound. csic.es The crystalline structure of this compound itself can be controlled by adjusting the pH and the addition of β-pattern composite this compound during the crystallization process. google.com
Green Chemistry and Sustainable Approaches in this compound Production
In line with the growing emphasis on environmental sustainability, green chemistry principles are being increasingly applied to the production and use of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One sustainable approach involves the water-assisted, solid-state synthesis of ammonium nickel molybdate. researchgate.netcjcatal.com This method, which involves physical mixing, water-assisted grinding, and heating, simplifies the synthetic procedure, reduces waste and energy costs, and increases product yields compared to traditional hydrothermal or chemical precipitation methods. researchgate.netcjcatal.com Another green approach focuses on the extraction of this compound from molybdenite ore using microwave-assisted heating. pjoes.compjoes.com This process is more efficient and economical than conventional roasting methods, which produce large amounts of SO₂. pjoes.compjoes.com
Furthermore, efforts are being made to develop sustainable one-step technologies for the direct production of various ammonium molybdates. For example, ammonium tetramolybdate can react stoichiometrically with ammonium bicarbonate in an airtight container to directly generate other ammonium molybdates, offering a cost-effective and cleaner production route. acs.org The use of eco-friendly solvents and the recycling of reagents are also key aspects of sustainable this compound production. researchandmarkets.comatamanchemicals.com
Catalytic Applications and Mechanistic Investigations
Ammonium (B1175870) Molybdate (B1676688) as a Precursor for Heterogeneous and Homogeneous Catalystsatamankimya.commdpi.commdpi.commdpi.commeghachem.orgrsc.orgmdpi.comekb.eg
Ammonium molybdate is a versatile starting material for producing both heterogeneous and homogeneous catalysts. ontosight.aiatamankimya.com In heterogeneous catalysis, it is used to prepare supported and unsupported catalysts for a variety of chemical transformations. mdpi.comekb.egcjcatal.com As a precursor, it is integral to the production of molybdenum-based catalysts used in petrochemical refining and other chemical syntheses. atamankimya.commeghachem.org
Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Processesmdpi.commdpi.commdpi.comrsc.orgmdpi.com
This compound is a key ingredient in the preparation of catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), essential processes for removing sulfur and nitrogen impurities from crude oil fractions. atamankimya.comekb.eg These catalysts are typically composed of molybdenum sulfides, often promoted with cobalt or nickel, and supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). ekb.eg
The preparation of these catalysts often involves impregnating the support with an aqueous solution containing this compound and a salt of the promoter metal, such as nickel nitrate (B79036) or nickel chloride. ekb.egacs.org Following impregnation, the material is dried and calcined to convert the precursors into their oxide forms. The final active sulfide (B99878) phase is formed by treating the catalyst with a sulfur-containing agent.
Recent research has also explored the synthesis of unsupported Ni-Mo-W catalysts, where this compound is used alongside nickel hydroxide (B78521) and ammonium metatungstate. mdpi.com These bulk catalysts have shown high activity in HDS reactions, in some cases surpassing their supported counterparts. mdpi.com Another approach involves the synthesis of ammonium nickel molybdate ((NH₄)HNi₂(OH)₂(MoO₄)₂) as a precursor for unsupported HDS catalysts, which has demonstrated comparable performance to materials made by conventional methods. cjcatal.com
The effectiveness of these catalysts is influenced by the preparation method and the resulting structure of the active phases. For instance, in NiMo/Al₂O₃ catalysts, the choice of precursors, such as ammonium heptamolybdate and nickel nitrate, affects the coordination of molybdenum and the subsequent sulfidation process, which in turn impacts the formation of the active Ni-Mo-S particles. acs.org
Table 1: Examples of HDS/HDN Catalysts Derived from this compound
| Catalyst System | Promoter | Support | Preparation Method | Reference |
|---|---|---|---|---|
| NiMo/γ-Al₂O₃ | Nickel | γ-Alumina | Co-impregnation | ekb.eg |
| Ni-Mo-W | Nickel, Tungsten | Unsupported | Spray drying and calcination | mdpi.com |
| Mo-Ni₂P/SBA-15 | Nickel | SBA-15 silica | Impregnation and reduction | pku.edu.cn |
| Ammonium Nickel Molybdate | Nickel | Unsupported | Water-assisted solid-state | cjcatal.com |
| MoS₂ | None | Unsupported | In situ decomposition | tci-thaijo.org |
Catalysis in Organic Synthesis (e.g., Dehydrogenation, Oxidative Cleavage)mdpi.comcjcatal.com
This compound serves as a precursor for catalysts used in various organic synthesis reactions, including dehydrogenation and oxidative cleavage. atamankimya.com For example, nickel molybdate (NiMoO₄) nanoparticles, synthesized from this compound and nickel nitrate, have shown catalytic activity. mdpi.com The synthesis can be carried out through methods like co-precipitation, where the precursors are reacted to form an intermediate which is then calcined to yield the final catalyst. mdpi.comresearchgate.net Ozkan and Schrader described methods to synthesize nickel molybdates with excess molybdenum from ammonium heptamolybdate and nickel nitrate, with the pH of the precipitation medium being a key factor in controlling the catalyst's composition. up.pt
Selective Oxidation Reactions (e.g., Methanol (B129727) to Formaldehyde)mdpi.comekb.egacs.org
This compound is a critical precursor for iron molybdate (Fe₂(MoO₄)₃) catalysts, which are widely used in the industrial selective oxidation of methanol to formaldehyde. mdpi.comacs.orguwc.ac.za The catalyst is typically a mixture of iron(III) molybdate and molybdenum(VI) oxide. uwc.ac.za
Several methods are employed for the preparation of these catalysts, often starting with aqueous solutions of this compound and an iron salt, such as ferric nitrate or ferric chloride. mdpi.comgoogle.comuodiyala.edu.iq Common preparation techniques include:
Coprecipitation and Filtration: Solutions of ammonium heptamolybdate and iron(III) nitrate are mixed, leading to the precipitation of iron molybdate. uodiyala.edu.iqsqu.edu.om The precipitate is then filtered, washed, dried, and calcined. uodiyala.edu.iq This method has been shown to produce catalysts with selectivity comparable to commercial ones. uodiyala.edu.iqsqu.edu.om
Kneading and Evaporation: this compound is mixed with iron nitrate powder and a sufficient amount of water to form a paste. mdpi.comuodiyala.edu.iq The paste is then heated to evaporate the water and subsequently calcined. uodiyala.edu.iq
Incipient Wetness Impregnation: An aqueous solution of ammonium heptamolybdate is used to impregnate a support like iron(III) oxide (Fe₂O₃). acs.org The material is then dried and calcined at various temperatures to generate the active catalyst. acs.org
Research has shown that an excess of molybdenum is often used in the formulation, as it can segregate to the surface and form an active overlayer. acs.org Studies have also explored using Fe(II) salts as precursors instead of Fe(III) to reduce the acidity of the preparation solutions and minimize impurities. uwc.ac.za The resulting catalyst, after calcination, shows similar activity and selectivity to those prepared from Fe(III) precursors. uwc.ac.za
Molybdenum-Based Electrocatalysts Derived from Ammonium Molybdateacs.orgkuleuven.bersc.org
This compound is a valuable precursor for the synthesis of molybdenum-based electrocatalysts for water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). kuleuven.bersc.org
Hydrogen Evolution Reaction (HER) Electrocatalysismeghachem.orgacs.orgkuleuven.bersc.org
This compound is used to create various molybdenum compounds that are active for the HER, a process for producing hydrogen gas. These materials are being explored as low-cost alternatives to precious metal catalysts like platinum. mdpi.comnih.gov
Molybdenum carbides (Mo₂C and MoC) have emerged as promising HER catalysts due to their Pt-like electronic structure. mdpi.com They can be synthesized by the carburization of this compound with a carbon source. calis.edu.cnresearchgate.net For example, Mo₂C nanoparticles can be prepared by the in situ carburization of this compound on carbon supports like carbon nanotubes (CNTs) or carbon black. calis.edu.cnresearchgate.net This method avoids the use of gaseous carbon sources and can produce highly dispersed nanoparticles. calis.edu.cn Another approach involves a one-step pyrolysis of a mixture of urea (B33335) and this compound to create Mo₂C nanoparticles encapsulated in N-doped carbon, which exhibit high HER activity. nih.gov
Molybdenum disulfide (MoS₂) is another important HER catalyst derived from this compound. mdpi.com It can be synthesized via hydrothermal methods, reacting this compound with a sulfur source like thioacetamide (B46855) or thiourea (B124793). mdpi.comdoi.org The morphology of the resulting MoS₂ can be controlled by adjusting the reaction conditions, which in turn influences its electrocatalytic performance. researchgate.net
Table 2: Performance of this compound-Derived HER Electrocatalysts | Catalyst | Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference | | --- | --- | --- | --- | --- | | Mo₂C@NC-160 | One-step pyrolysis of urea and this compound | Not specified | 90 | 50 | nih.gov | | C₆₀-MoC | Molten salt synthesis | Alkaline | 142 | Not specified | mdpi.com | | MoS₂/NP 9 | Hydrothermal with surfactant | Neutral | 240 | Not specified | mdpi.com | | MoS₂ nanohollows | Hydrothermal | 0.5 M H₂SO₄ | 230 | 64 | researchgate.net | | Mo₂C | Two-step procedure with glucose | Acidic | 135 | Not specified | researchgate.net | | Mo₂C | Two-step procedure with glucose | Alkaline | 96 | Not specified | researchgate.net |
Oxygen Evolution Reaction (OER) Electrocatalysisacs.org
This compound also serves as a precursor for materials used in the oxygen evolution reaction (OER), the other half of water splitting. Nickel molybdate (NiMoO₄) and related compounds are of particular interest. For instance, hollow MoOₓ/Ni₃S₂ composite microspheres have been synthesized on nickel foam using this compound as a precursor, demonstrating bifunctional activity for both HER and OER. acs.org
Hierarchical MoP/Ni₂P heterostructures on nickel foam, prepared via a hydrothermal method using this compound followed by phosphorization, have also shown to be efficient bifunctional electrocatalysts. rsc.org By controlling the concentration of this compound and the phosphorization temperature, the catalytic performance can be optimized. rsc.org Furthermore, a solid-state reaction between this compound and ammonium borate (B1201080) has been used to create a molybdenum/molybdenum borate composite (Mo@Mo-6Bo) that exhibits enhanced OER kinetics. rsc.org Doping ammonium lanthanum molybdate with cobalt on nickel foam has also been shown to create a self-supported electrocatalyst with good performance for both HER and OER. kuleuven.be
Photocatalytic Applications of this compound-Derived Materials
This compound serves as a crucial and versatile precursor in the synthesis of a wide array of molybdenum-based nanomaterials that exhibit significant photocatalytic activity. lidsen.comlidsen.com These materials are instrumental in addressing environmental remediation and solar energy conversion challenges. lidsen.comacs.org The synthesis processes, often involving methods like hydrothermal treatment, sol-gel synthesis, calcination, or co-precipitation, leverage this compound as the molybdenum source to create complex oxides and sulfides. samaterials.comcsu.edu.cnmdpi.comresearchgate.net The resulting materials, including molybdenum disulfide (MoS₂), molybdenum trioxide (MoO₃), and various metal molybdates like bismuth molybdate (Bi₂MoO₆), possess unique electronic and structural properties that make them effective photocatalysts under visible light irradiation. lidsen.comacs.orgcsu.edu.cn
Molybdenum Sulfide (MoS₂) Based Photocatalysts
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has attracted considerable research interest for photocatalysis due to its narrow band gap and high proportion of active sites. acs.orgresearchgate.net this compound is a common starting material for synthesizing various MoS₂-based photocatalysts.
One notable example is the fabrication of a MoS₂@C composite catalyst, where alginate-based spheres encapsulating this compound are treated with thiourea. hep.com.cnresearchgate.net This process yields a material where MoS₂ nanoparticles are embedded within a porous carbon matrix. The carbon co-catalyst enhances the specific surface area, provides more reactive sites, and prevents the aggregation of the MoS₂ nanoparticles. hep.com.cnresearchgate.net This composite has demonstrated high efficiency in the photodegradation of tetracycline, achieving an 87.01% degradation rate within 60 minutes under visible light. hep.com.cnresearchgate.net
Furthermore, this compound is used in the hydrothermal synthesis of 1T/2H-MoS₂ and MoS₂/MoO₂ composite catalysts. mdpi.comnih.gov By adjusting synthesis temperature and time, the phase of MoS₂ can be controlled, which influences its photocatalytic properties. mdpi.com For instance, a 2H-MoS₂/MoO₂ composite catalyst, synthesized via a one-step hydrothermal method using this compound tetrahydrate and thiourea, showed excellent performance in photocatalytic hydrogen production from formic acid, with a hydrogen yield of 960 µmol/h. mdpi.com The heterostructure formed between MoS₂ and MoO₂ improves the migration of photogenerated carriers and reduces recombination. mdpi.com
Heterostructures combining MoS₂ with other semiconductors, such as Cadmium Sulfide (CdS), have also been developed using this compound. bohrium.com A CdS/MoS₂/Mo sheet hybrid catalyst, prepared via a simple hydrothermal method, exhibited an extraordinary H₂ production rate of 4540 μmol h⁻¹ g⁻¹ under visible light, a rate 3.6 times greater than that of Pt/CdS. bohrium.com
Table 1: Photocatalytic Performance of this compound-Derived MoS₂-Based Materials This table is interactive. Users can sort columns by clicking on the headers.
| Photocatalyst | Target Pollutant/Application | Synthesis Method | Irradiation Source | Key Finding | Reference |
|---|---|---|---|---|---|
| MoS₂@C | Tetracycline | Sulfurization of alginate spheres with thiourea | 300 W Xe lamp (> 400 nm) | 87.01% degradation in 60 min. | hep.com.cnresearchgate.net |
| 2H-MoS₂/MoO₂ | Hydrogen Production | One-step hydrothermal | Not Specified | 960 µmol/h H₂ yield from formic acid. | mdpi.com |
| CdS/MoS₂/Mo | Hydrogen Production | One-step hydrothermal | 300 W Xenon arc lamp | 4540 μmol h⁻¹ g⁻¹ H₂ evolution rate. | bohrium.com |
Molybdenum Trioxide (MoO₃) Based Photocatalysts
Molybdenum trioxide (MoO₃) is another significant photocatalyst synthesized from this compound. lidsen.comsamaterials.com Different crystalline phases of MoO₃, such as the hexagonal (h-MoO₃) and orthorhombic (α-MoO₃) phases, can be obtained and exhibit distinct photocatalytic activities. samaterials.comrsc.org
A simple chemical precipitation method, reacting ammonium heptamolybdate tetrahydrate (AHM) with nitric acid, has been used to synthesize h-MoO₃ nanocrystals. rsc.org These nanocrystals were identified as a new material for visible-light-driven photocatalysis. By annealing the h-MoO₃ at temperatures above 410 °C, it undergoes an irreversible phase transition to the more stable α-MoO₃. rsc.org The photocatalytic performance of these materials was evaluated for the degradation of methylene (B1212753) blue (MB). The h-MoO₃ nanocrystals showed enhanced efficiency under optimized conditions, including a catalyst loading of 100 mg L⁻¹, a dye concentration of 12 mg L⁻¹, and a light intensity of 350 mW cm⁻². rsc.org
Similarly, α-MoO₃ has been synthesized by reacting this compound tetrahydrate with ethylene (B1197577) glycol, followed by sintering at temperatures of 300 °C or higher. nih.gov This process yields crystalline α-MoO₃ with rice-shaped particles at a sintering temperature of 500 °C. nih.gov Porous monoliths of MoO₃ nanoplates have also been created from this compound by freeze-casting and subsequent thermal treatment, which showed good photocatalytic performance for MB degradation. acs.org
Hybrid photocatalysts, such as black-MoO₃/polyimide, have been synthesized through a one-pot thermopolymerization of monomers, this compound, and thiourea. scilit.com The strong interfacial interaction between the molybdenum oxide and the polyimide enhances visible light absorption and the separation of photogenerated electron/hole pairs, leading to improved photocatalytic activity. scilit.com
Table 2: Photocatalytic Degradation using this compound-Derived MoO₃ Materials This table is interactive. Users can sort columns by clicking on the headers.
| Photocatalyst | Target Pollutant | Synthesis Method | Irradiation Source | Key Finding | Reference |
|---|---|---|---|---|---|
| h-MoO₃ NCs | Methylene Blue | Chemical precipitation | Visible light | Optimal degradation at 100 mg L⁻¹ catalyst loading. | rsc.org |
| α-MoO₃ | Methylene Blue | Reaction with ethylene glycol & sintering | Not Specified | Forms rice-shaped particles at 500°C. | nih.gov |
| MoO₃ monoliths | Methylene Blue | Freeze-casting & thermal treatment | Not Specified | Enhanced photocatalytic degradation of MB. | acs.org |
Bismuth Molybdate (Bi₂MoO₆) and Other Composite Photocatalysts
This compound is a key precursor in the synthesis of bismuth molybdate (Bi₂MoO₆), an important visible-light-driven photocatalyst used for decomposing organic pollutants. csu.edu.cnchalcogen.ro The γ-phase of Bi₂MoO₆ (γ-Bi₂MoO₆) is particularly noted for its photocatalytic activity. researchgate.netchalcogen.ro It can be synthesized via methods like co-precipitation and hydrothermal reaction, using this compound and a bismuth salt as precursors. researchgate.netchalcogen.roasianpubs.org For instance, γ-Bi₂MoO₆ nanoplates synthesized by a hydrothermal method using polyethylene (B3416737) glycol as a surfactant achieved 95.02% degradation of Rhodamine B under UV-visible light in 100 minutes. chalcogen.ro
The choice of molybdenum source, including this compound, can influence the properties of the final photocatalyst. Studies comparing Bi₂MoO₆/g-C₃N₄ composites prepared with different molybdenum sources (this compound, sodium molybdate, and phosphomolybdic acid) found that the doping atoms introduced by the precursor affect the structure and photocatalytic performance. mdpi.com
Other complex composites derived from this compound have also shown significant photocatalytic potential. A g-C₃N₄/MoO₂ composite was synthesized via a one-step calcination method induced by this compound. During calcination, the decomposition of this compound assists in the exfoliation of g-C₃N₄ and the in-situ formation of MoO₂ loaded on the g-C₃N₄ nanosheets. researchgate.net The resulting composite exhibited photocatalytic hydrogen evolution performance 4.1 times higher than that of pure bulk g-C₃N₄. researchgate.net Additionally, nanocomposites derived from ZIF-8 (a type of metal-organic framework) have been prepared using this compound and thiourea to create C–ZnS/ZnMoO₄@MoS₂ heterojunctions, which showed high photocatalytic activity for the degradation of tetracycline. rsc.org
Table 3: Performance of this compound-Derived Bismuth Molybdate and Other Composites This table is interactive. Users can sort columns by clicking on the headers.
| Photocatalyst | Target Pollutant/Application | Synthesis Method | Irradiation Source | Key Finding | Reference |
|---|---|---|---|---|---|
| γ-Bi₂MoO₆ nanoplates | Rhodamine B | Hydrothermal | UV-visible light | 95.02% degradation in 100 min. | chalcogen.ro |
| γ-Bi₂MoO₆ | Rhodamine-B, Crystal Violet, Orange II | Co-precipitation | Visible light | Effective degradation of various dyes. | researchgate.netasianpubs.org |
| g-C₃N₄/MoO₂ | Hydrogen Production | One-step calcination | Visible light | H₂ evolution 4.1 times higher than pure g-C₃N₄. | researchgate.net |
Advanced Analytical Chemistry Research Utilizing Ammonium Molybdate
Spectrophotometric and Colorimetric Methodologies
Spectrophotometry and colorimetry represent foundational techniques in analytical chemistry that rely on the principle that chemical substances absorb and transmit light differently at specific wavelengths. Ammonium (B1175870) molybdate (B1676688) is a key reagent in several of these methods, primarily due to its ability to form intensely colored complexes with certain analytes, allowing for their accurate quantification.
Quantitative Determination of Orthophosphate Ions (Molybdenum Blue and Molybdenum Yellow Methods)
The quantitative analysis of orthophosphate (PO₄³⁻) is crucial in environmental monitoring, agriculture, and industrial processes. Ammonium molybdate is central to the two most common spectrophotometric methods for phosphate (B84403) determination: the Molybdenum Blue method and the Molybdenum Yellow method.
The Molybdenum Blue method is renowned for its high sensitivity, making it suitable for detecting low concentrations of phosphate. google.com The core of this method involves the reaction of orthophosphate ions with an acidic solution of this compound to form a heteropoly acid, specifically phosphomolybdic acid. sydney.edu.auucdavis.edu This complex is then reduced by an agent such as ascorbic acid or stannous chloride to produce a stable, intensely colored molybdenum blue complex. sydney.edu.autaylorandfrancis.com The intensity of this blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically, typically at a wavelength of 880 nm or 890 nm. taylorandfrancis.comresearchgate.net To enhance the reaction rate and stability of the molybdenum blue product, potassium antimonyl tartrate is often added. nih.gov The system follows the Beer-Lambert law over a specific concentration range, allowing for accurate quantification. researchgate.net
The Molybdenum Yellow method , also known as the vanadomolybdate method, is an alternative technique often employed for samples with higher phosphate concentrations. google.com In this procedure, orthophosphate reacts with a reagent containing this compound and ammonium metavanadate in an acidic medium. researchgate.netlibretexts.org This reaction forms a yellow-colored vanadomolybdophosphoric acid complex. researchgate.nethach.com The intensity of the yellow color is proportional to the phosphate concentration and is typically measured at wavelengths of 400, 420, or 470 nm. libretexts.org While less sensitive than the Molybdenum Blue method, the Molybdenum Yellow method offers a wider measurement range. google.com
| Method | Principle | Reagents | Wavelength | Application |
| Molybdenum Blue | Formation of phosphomolybdic acid, followed by reduction to molybdenum blue. sydney.edu.auucdavis.edu | This compound, ascorbic acid (or other reducing agent), potassium antimonyl tartrate. sydney.edu.aunih.gov | 880 nm or 890 nm taylorandfrancis.comresearchgate.net | Low phosphate concentrations. google.com |
| Molybdenum Yellow | Formation of yellow vanadomolybdophosphoric acid. researchgate.nethach.com | This compound, ammonium metavanadate. researchgate.netlibretexts.org | 400, 420, or 470 nm libretexts.org | High phosphate concentrations. google.com |
Analytical Quantification of Arsenate and Silicate (B1173343) Ions
This compound is also a valuable reagent for the quantitative analysis of arsenate (AsO₄³⁻) and silicate (SiO₄⁴⁻) ions. atamanchemicals.com The underlying chemistry is similar to that of phosphate determination, as both arsenate and silicate react with this compound in an acidic solution to form heteropoly acids—arsenomolybdic acid and silicomolybdic acid, respectively. cmu.ac.th
For the determination of arsenate, the resulting arsenomolybdate complex can be selectively reduced to form a molybdenum blue species, allowing for spectrophotometric quantification. cmu.ac.th It is important to note that since phosphate and silicate interfere with this analysis, separation techniques or masking agents may be required for accurate results in complex samples. cmu.ac.th
Similarly, silicate ions react with this compound to form a yellow silicomolybdate complex. The absorbance of this complex can be measured directly for quantification. For enhanced sensitivity, the silicomolybdate complex can be reduced to a molybdenum blue complex. The presence of phosphate and arsenate can interfere, necessitating procedural adjustments to ensure specificity. nist.gov
Detection and Determination of Specific Organic Analytes (e.g., Glucose in Hager-Gawalowsky test)
Beyond inorganic ions, this compound finds application in the detection of certain organic compounds. A notable example is the Hager-Gawalowsky test for the detection of glucose. researchgate.netsrrjournals.com This qualitative test is based on the reaction of glucose with an aqueous solution of this compound in a neutral medium. researchgate.netresearchgate.net Upon heating, a blue color is produced, indicating the presence of glucose. researchgate.netresearchgate.net
The reaction mechanism involves the molybdate anion abstracting an active hydrogen from the glucose molecule. researchgate.netresearchgate.net This leads to the formation of an enolate from an enediol, which then reacts with the molybdate mono-anion. researchgate.netresearchgate.net Ultimately, a redox reaction occurs, resulting in the formation of 2-ketoglucose and the reduction of molybdenum to form molybdenum dioxide, a blue compound. researchgate.netresearchgate.net
Electrochemical Sensor Development and Characterization
In recent years, there has been a significant shift towards the development of electrochemical sensors for rapid, portable, and real-time analysis. This compound has been successfully integrated into these modern analytical devices, particularly for the detection of ions in environmental and agricultural samples.
This compound-Modified Electrodes for Ion Detection
This compound-modified electrodes are at the forefront of electrochemical sensor development for ion detection, especially for phosphate. sdstate.edu These sensors typically consist of a working electrode, such as a screen-printed electrode (SPE) or a glassy carbon electrode, that has been modified with a layer containing this compound. sdstate.eduresearchgate.net
One approach involves creating a composite material by combining this compound tetrahydrate (AMT) with other materials like silver nanowires (AgNWs) and depositing it onto an SPE. sdstate.eduresearchgate.net The high conductivity of the AgNWs significantly enhances the sensitivity of the sensor. researchgate.net In the presence of phosphate ions, an electrochemical reaction occurs at the modified electrode surface, generating a measurable electrical signal (e.g., a change in current or potential) that is proportional to the phosphate concentration. sdstate.edu These sensors have demonstrated high sensitivity, a wide detection range, and good repeatability. researchgate.net
Another strategy involves entrapping this compound within a matrix, such as a graphene-graphene oxide nanocomposite or a chitosan (B1678972) film, on the electrode surface. researchgate.netresearchgate.net This configuration allows for the in-situ formation of the phosphomolybdate complex directly on the electrode, which can then be electrochemically reduced and measured. researchgate.net
| Electrode Type | Modifier | Principle | Target Analyte |
| Screen-Printed Electrode (SPE) | This compound Tetrahydrate (AMT) / Silver Nanowires (AgNWs) sdstate.eduresearchgate.net | Enhanced electrochemical detection of phosphate due to the high conductivity of AgNWs. researchgate.net | Phosphate sdstate.edu |
| Glassy Carbon Electrode | This compound / Chitosan researchgate.net | In-situ formation and electrochemical reduction of the phosphomolybdate complex. researchgate.net | Phosphate researchgate.net |
| Carbon Paste Electrode | [Omim]6Mo7O24 (ionic liquid with molybdate) researchgate.net | Effective retention of molybdate for electrochemical reaction with phosphate. researchgate.net | Phosphate researchgate.net |
Autonomous Sensor Technologies for Real-Time Environmental Monitoring
The integration of this compound-based sensing principles into autonomous sensor technologies is a significant advancement for real-time environmental monitoring. mdpi.com These systems are designed to be portable, low-cost, and capable of performing automated chemical analyses in the field, providing rapid and reliable data without the need for laboratory analysis. researchgate.net
For instance, portable, microfluidics-based analyzers have been developed for the on-site analysis of phosphate in water. researchgate.net These devices often utilize the molybdenum yellow method, where a sample is automatically mixed with a reagent containing this compound and ammonium metavanadate in an acidic medium. researchgate.net The resulting yellow color is measured using integrated optical components like LEDs and photodiodes, and the data can be transmitted wirelessly. researchgate.net
Similarly, electrochemical sensors with this compound-modified electrodes are well-suited for deployment in wireless sensor networks for continuous environmental monitoring. dcu.ie Their low power requirements, potential for miniaturization, and rapid response times make them ideal for applications such as monitoring nutrient levels in water bodies to prevent eutrophication or assessing soil fertility in precision agriculture. mdpi.comresearchgate.net These autonomous systems facilitate quick decision-making and enable proactive environmental management. mdpi.com
Gravimetric Analysis Techniques Employing this compound as a Reagent
Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the measurement of mass to determine the amount of an analyte in a sample. The principle involves selectively converting the analyte into a solid precipitate of known composition. This compound serves as a critical reagent in this field, primarily for its ability to form sparingly soluble precipitates with specific ions, most notably phosphate and lead. The high purity and well-defined stoichiometry of these precipitates allow for accurate and precise quantification.
The general procedure involves dissolving the sample, adjusting conditions such as pH and temperature to ensure complete precipitation, adding the this compound solution to form the precipitate, and then carefully filtering, washing, drying, and weighing the resulting solid. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample through stoichiometric relationships.
Determination of Phosphorus as Ammonium Phosphomolybdate
The precipitation of phosphate ions using this compound is a classic and widely used gravimetric method, particularly for the analysis of fertilizers, minerals, and metals. resource.org In this method, an acidic solution of the sample, typically containing nitric acid, is treated with an excess of this compound solution. resource.org This reaction leads to the formation of a characteristic yellow, crystalline precipitate of ammonium phosphomolybdate, (NH₄)₃[P(Mo₃O₁₀)₄].
The reaction is typically carried out in a warm solution, at approximately 45°C, to facilitate the formation of a complete and easily filterable precipitate. resource.org After precipitation, the solid is washed with a suitable electrolyte solution, such as dilute potassium nitrate (B79036), to remove interfering ions without dissolving the precipitate itself. resource.org The precipitate is then dried to a constant weight and the mass of phosphorus in the original sample is calculated.
Research Findings: Analysis of Phosphate in Fertilizer
In a typical analysis to determine the phosphorus content in a fertilizer sample, the sample is first dried to determine its moisture content. scribd.com A known mass of the dry sample is then dissolved, and the phosphorus is precipitated as ammonium phosphomolybdate. scribd.com The isolated and weighed precipitate is used to calculate the percentage of phosphorus pentoxide (P₂O₅), a standard measure for fertilizer grading.
Determination of Lead as Lead Molybdate
This compound is also an effective reagent for the gravimetric determination of lead. 911metallurgist.comatamanchemicals.com This method is based on the reaction between lead(II) ions and molybdate ions in a solution slightly acidified with acetic acid, which results in the precipitation of lead molybdate (PbMoO₄). 911metallurgist.com This white precipitate is dense, stable, and has a low solubility, making it ideal for gravimetric analysis. 911metallurgist.com
The procedure involves dissolving the lead-containing sample, often an ore or an alloy, and adjusting the pH. The solution is heated to boiling, and the this compound solution is added to precipitate the lead molybdate. imoa.info Boiling helps to coagulate the precipitate, making it easier to filter. imoa.info After filtration, the precipitate is washed, typically with a dilute ammonium acetate (B1210297) solution, to remove any co-precipitated impurities before being dried and weighed. imoa.info It is important to control for interfering ions such as tungsten and vanadium, which can co-precipitate and lead to erroneously high results. imoa.info
Research Findings: Analysis of Lead in Ore
The lead molybdate method is a standard procedure for assaying lead in various materials. nih.gov Research demonstrates its utility and outlines the necessary conditions for accurate results, including the preparation of the standard this compound solution and the use of a tannin solution as an external indicator during titration steps that can precede the gravimetric finish. 911metallurgist.com
Environmental Science and Remediation Studies
Heavy Metal Removal from Contaminated Water Systems
The application of ammonium (B1175870) molybdate (B1676688) in treating heavy metal-contaminated water is a notable area of study. The compound serves as an effective agent for removing toxic metals from industrial effluents, thereby playing a role in pollution control.
Ammonium molybdate effectively removes lead and cadmium from aqueous solutions through precipitation. When introduced into wastewater containing these heavy metals, this compound reacts to form insoluble metal molybdates. centralasianstudies.org The interaction between this compound and lead results in the formation of a yellow solid that precipitates out of the solution. centralasianstudies.org Similarly, its reaction with cadmium forms milky water droplets that also precipitate. centralasianstudies.org This process is based on the principle of forming stable, insoluble complexes with lead and cadmium ions, which can then be separated from the water. centralasianstudies.orgresearchgate.net Studies have demonstrated that this chemical precipitation is a straightforward and effective method for sequestering these toxic metals. centralasianstudies.org
A study conducted in Mosul on industrial wastewater provides clear evidence of this mechanism. The application of a 2% this compound solution led to significant decreases in the concentrations of both lead and cadmium. centralasianstudies.orgcentralasianstudies.org The formation of these insoluble precipitates is the key mechanism driving the removal of these contaminants from the water. centralasianstudies.org
The treatment proved effective across different sites with varying initial levels of contamination. For instance, initial cadmium concentrations ranging from 0.0303 to 0.2128 ppm and lead concentrations from 0.00591 to 8.6604 ppm were significantly reduced post-treatment. centralasianstudies.orgcentralasianstudies.org The substantial reduction across all tested sites confirms the reliability and stability of this treatment method. centralasianstudies.org This underscores the compound's potential for on-site water treatment to meet environmental safety and regulatory standards. centralasianstudies.org Beyond direct precipitation, this compound has also been used to modify materials like bentonite (B74815) to create flocculants for treating various industrial effluents, including those from monosodium glutamate (B1630785), slaughtering, and beer production, with high removal rates for Chemical Oxygen Demand (COD). researchgate.net
Table 1: Efficacy of this compound in Reducing Pb and Cd in Industrial Wastewater This interactive table presents data from a study on heavy metal removal from industrial wastewater in Mosul, demonstrating the percentage reduction after treatment with this compound. centralasianstudies.org
| Metal Ion | Average Concentration Before Treatment (ppm) | Average Concentration After Treatment (ppm) | Removal Efficiency (%) |
|---|---|---|---|
| Lead (Pb) | 4.33 | 0.22 | ~95% |
Precipitation Mechanisms for Lead (Pb) and Cadmium (Cd) Removal
Phytoremediation Strategies for Metal-Contaminated Soils
Phytoremediation is an environmental cleanup strategy that uses plants to extract, contain, or immobilize contaminants in soil and water. mdpi.com this compound has been investigated as a chemical amendment to enhance the effectiveness of phytoremediation, particularly for soils contaminated with heavy metals.
This compound exhibits a dual, or amphoteric, effect on heavy metals in soil: it can immobilize some metals while mobilizing others. researchgate.net Research shows that while it can precipitate chromium (Cr) and zinc (Zn), it forms more soluble fractions with cadmium (Cd), nickel (Ni), and copper (Cu). researchgate.net This chelant-assisted solubilization increases the bioavailability of these metals in the soil, which in turn promotes their uptake and accumulation by plants. researchgate.net
Studies using alfalfa (Medicago sativa L.) in multi-metal polluted soils found that treatment with this compound increased the acid-soluble (more bioavailable) fractions of Cd, Ni, and Cu. researchgate.net This led to higher concentrations of these toxic metals in the alfalfa plants, as indicated by increased bioconcentration factor (BCF) values. researchgate.net This suggests that this compound can be used as a half-extracting agent to facilitate the phytoextraction of specific heavy metals. researchgate.net The process involves the plant absorbing the mobilized metals from the soil and transporting them to the shoots, effectively removing them from the soil. science.gov
Table 2: Effect of this compound on Metal Uptake by Alfalfa (Medicago sativa L.) This interactive table summarizes findings on how this compound treatment affects the concentration of various heavy metals in alfalfa plants grown in contaminated soil. researchgate.net
| Metal | Change in Bioavailability in Soil | Change in Plant Uptake |
|---|---|---|
| Cadmium (Cd) | Increased | Increased |
| Nickel (Ni) | Increased | Increased |
| Copper (Cu) | Increased | Increased |
| Chromium (Cr) | Decreased (Immobilized) | Not specified |
The application of this compound can alter the physicochemical properties of soil, which in turn affects plant growth during phytoremediation. One of the key impacts is the reduction of soil pH. researchgate.net In a study on calcareous soil, this compound treatment was observed to lower the soil's pH. researchgate.net Changes in soil pH are critical as they can influence nutrient availability and the mobility of heavy metals. copernicus.org
Materials Science and Engineering: Precursor Applications
Synthesis of Molybdenum Oxide Thin Films and Nanostructures
Ammonium (B1175870) molybdate (B1676688) is extensively used as a precursor for creating molybdenum oxide (MoO₃) thin films and nanostructures. These materials are of significant interest due to their unique electronic and optical properties. The synthesis process typically involves the thermal decomposition of the ammonium molybdate precursor, which can be achieved through various deposition and fabrication techniques.
Fabrication for Electrochromic Devices
Molybdenum oxide thin films are notable for their electrochromic properties, meaning they can reversibly change color when a voltage is applied. lidsen.comresearchgate.net This characteristic makes them ideal for applications such as smart windows, electrochromic displays, and rearview mirrors. lidsen.com this compound is a common precursor in the fabrication of these films. worktribe.com
Several methods utilize this compound to produce these electrochromic layers:
Spray Pyrolysis: An economical technique where a solution containing this compound is sprayed onto a heated substrate, leading to the formation of orthorhombic α-MoO₃ films. researchgate.net
Electrosynthesis: This method involves the deposition of MoO₃ films onto a conductive substrate, such as fluorine-doped tin oxide (FTO) glass, from an aqueous alkaline solution of this compound. researchgate.net
Sol-Gel Dip-Coating: This technique uses a solution derived from a molybdenum precursor to deposit MoO₃ thin films onto substrates. researchgate.net
Combustion Chemical Vapor Deposition (CVD): In this method, an aerosolized aqueous solution of this compound is introduced into a flame to deposit thin films onto a substrate. worktribe.com
The resulting films, often composed of nanostructured, rod-like α-MoO₃, exhibit pronounced cathodic electrochromism. researchgate.net
| Synthesis Method | Precursor(s) | Substrate | Key Finding |
| Spray Pyrolysis | Ammonium paramolybdate tetrahydrate | Glass, FTO | Produces spongy, mesh-type orthorhombic MoO₃ structures. researchgate.net |
| Electrosynthesis | This compound | Fluorine-doped Tin Oxide (FTO) Glass | Forms amorphous hydrous MoO₂ which anneals into orthorhombic α-MoO₃ nanorods. researchgate.net |
| Combustion CVD | This compound | Glass, Silicon | An inexpensive and adherent film is produced without the need for high-cost vacuum systems. worktribe.com |
Development of Gas Sensors
This compound is a key precursor in the synthesis of nanostructured molybdenum oxide for gas sensing applications. researchgate.netscispace.com The high surface area and specific crystalline phases of these materials make them highly sensitive to various gases.
Flame spray pyrolysis is a notable method where an this compound solution is sprayed through a flame. researchgate.net The as-synthesized particles are typically an ammonium molybdenum oxide with a triclinic crystal system. researchgate.net Subsequent thermal treatment (calcination) at temperatures around 500°C converts these particles into the desired orthorhombic α-MoO₃ phase. researchgate.net
These α-MoO₃ nanosheets and nanofibers, when fabricated into sensors, demonstrate high sensitivity and selectivity towards gases like ammonia (B1221849) (NH₃), trimethylamine (B31210) (TMA), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S). researchgate.netscispace.commdpi.com This makes them potentially useful for applications ranging from industrial safety monitoring to non-invasive medical diagnostics, such as analyzing breath for disease biomarkers. researchgate.netmdpi.com
| Precursor | Synthesis Method | Target Gas | Key Research Finding |
| Ammonium heptamolybdate, PVP | Electrospinning and Calcination | Trimethylamine (TMA) | Resulting MoO₃ nanofibers combined with Ti₃C₂Tₓ MXene create a heterojunction sensor that operates effectively at room temperature. mdpi.com |
| This compound | Flame Spray Pyrolysis | Ammonia (NH₃) | Synthesized α-MoO₃ nanosheets show high sensitivity to ammonia at parts-per-billion (ppb) levels. researchgate.net |
| This compound, Strontium nitrate (B79036) | Hydrothermal Synthesis | Sulfur Dioxide (SO₂) | Nano-scale SrMoO₄, synthesized from these precursors, was identified as a promising material for high-temperature SO₂ sensing. scispace.com |
Precursor for Advanced Photovoltaic and Solar Cell Materials
In the field of photovoltaics, molybdenum oxide (often denoted as MoOₓ) serves as a highly effective hole transport layer (HTL) or hole-extraction layer in organic solar cells (OSCs) and perovskite solar cells. lidsen.comacs.org this compound provides a convenient, solution-processable route to creating these MoOₓ layers.
The precursor, typically ammonium heptamolybdate, can be dissolved in deionized water to form a solution that is then deposited onto the device structure via methods like spin-coating or spray-coating at room temperature. researchgate.netwhiterose.ac.uk This approach avoids the need for high-temperature processing or complex vacuum deposition techniques. researchgate.net
These solution-processed layers, sometimes modified with additives like hydrogen peroxide, form ultrathin, continuous films that outperform traditional HTLs like PEDOT:PSS, especially in devices with deep HOMO level active materials. researchgate.net The use of this compound as a precursor facilitates the fabrication of efficient and stable conventional and inverted polymer solar cells. acs.orgwhiterose.ac.uk
Formation of Nanostructured Molybdenum Dichalcogenides (e.g., MoS₂, MoSe₂)
This compound is a fundamental molybdenum source for the synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂). These materials are prized for their unique electronic and mechanical properties.
Synthesis of Nanofibers and Nanorods
Hydrothermal synthesis is a prevalent method for producing nanostructured MoS₂ and MoSe₂. In a typical process, this compound is dissolved in water along with a sulfur or selenium source (e.g., thiourea (B124793), thioacetamide (B46855), or selenium powder). rsc.orgmdpi.comresearchgate.net This mixture is sealed in a Teflon-lined autoclave and heated, causing the precursors to react and form the desired TMD nanostructures.
Researchers have used this method to create a variety of morphologies:
Nanorods: MoS₂ nanorods with lengths of 50-150 nm and diameters of 20-40 nm have been synthesized using this compound and sodium sulfide. researchgate.net Another study reported MoS₂ nanorods with diameters of 150-300 nm and lengths of 20-25 μm. rsc.org
Nanofibers: Bundles of MoS₂ nanofibers have been successfully prepared via hydrothermal routes using ammonium heptamolybdate and a sulfur source. rsc.org
Nanoflowers and Nanosheets: By adjusting reaction conditions and using surfactants, complex structures like MoS₂ nanoflowers composed of nanosheets can be fabricated. rsc.orgrsc.orgscientific.net Similarly, MoSe₂ nanoflowers have been synthesized using this compound and selenium powder. researchgate.netacs.org
These synthesis techniques allow for control over the size and shape of the resulting nanoparticles, which is crucial for their application in areas like catalysis and energy storage. mdpi.comvibgyorpublishers.org
| Target Material | Synthesis Method | Precursors | Resulting Nanostructure |
| MoS₂ | Hydrothermal | This compound tetrahydrate, Thiourea | Nanosheets and Nanoflowers rsc.orgrsc.org |
| MoS₂ | Wet Chemical | This compound, Sodium sulfide | Nanorods (50-150 nm length) researchgate.net |
| MoSe₂ | Hydrothermal | This compound, Selenium powder | Nanoflowers researchgate.net |
| MoSe₂ | Selenization of Mo-PDA precursor | This compound tetrahydrate, Dopamine hydrochloride, Selenium powder | Hollow Nanoflowers acs.org |
Integration into Micro-Displacement Sensor Technologies
The piezoelectric properties of monolayer molybdenum disulfide make it a promising material for advanced sensor applications. mdpi.comresearchgate.net this compound has been instrumental in the synthesis of high-quality, wide-bandgap monolayer MoS₂ for this purpose.
Using a chemical vapor deposition (CVD) technique, an aqueous solution of this compound serves as a precisely controllable molybdenum source precursor. mdpi.comresearchgate.net In this process, the this compound solution is placed in the furnace along with a sulfur source. mdpi.com At high temperatures, these precursors react to grow a large, continuous monolayer of MoS₂ on a substrate like Si/SiO₂. researchgate.net
This monolayer MoS₂ can then be transferred to a flexible substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET), to fabricate a micro-displacement sensor. mdpi.com These sensors leverage the piezoelectric effect of the MoS₂, where mechanical strain generates a measurable electrical current. A sensor built using this method demonstrated a piezoelectric response current of 5.12 nA under a strain of just 0.003% and exhibited high sensitivity, highlighting the potential for creating advanced tactile sensing technologies. mdpi.comresearchgate.net
Preparation of Mixed Metal Molybdates and Complex Oxides
This compound serves as a key molybdenum source for the creation of various mixed metal molybdates and complex oxides, which are significant in catalytic and optical applications.
Iron molybdate catalysts are extensively used for the industrial oxidation of methanol (B129727) to formaldehyde. This compound is a primary precursor in the synthesis of these catalysts. The preparation process typically involves the reaction of an aqueous solution of this compound with an iron salt solution, such as ferric nitrate or ferric chloride. google.comsqu.edu.om
One common method is co-precipitation, where solutions of this compound and iron(III) nitrate are mixed, leading to the precipitation of an iron-molybdate precursor. squ.edu.omrsc.org The pH of the solution is a critical parameter, often adjusted to around 2 to facilitate the precipitation. squ.edu.om Following precipitation, the resulting solid is dried and calcined at temperatures between 500 °C and 773°K to form the active catalyst, which is composed of ferric molybdate (Fe₂(MoO₄)₃) and an excess of molybdenum trioxide (MoO₃). squ.edu.omrsc.org The excess MoO₃ is considered essential for maintaining the catalyst's stability and activity. squ.edu.om
Alternative synthesis methods include a kneading and evaporation technique, where a paste is formed from this compound and iron nitrate, which is then dried and calcined. squ.edu.om Research has also explored using iron(II) precursors, such as ammonium molybdoferrate(II), to prepare the catalyst. mdpi.comuwc.ac.zaresearchgate.net This approach can reduce the acidity of the preparation solution and minimize the formation of detrimental iron(III) oxide impurities. mdpi.comuwc.ac.za The catalyst prepared from an Fe(II) precursor has demonstrated activity and selectivity comparable to conventionally prepared catalysts. mdpi.comuwc.ac.za
Table 1: Synthesis Parameters for Iron Molybdate Catalysts from this compound
| Parameter | Method | Precursors | pH | Calcination Temperature (°C) | Resulting Phases | Source |
|---|---|---|---|---|---|---|
| Catalyst 1 | Co-precipitation | This compound, Ferric nitrate | ~2 | 400-500 | Fe₂(MoO₄)₃, MoO₃ | squ.edu.om |
| Catalyst 2 | Kneading | This compound, Ferric nitrate | - | 400-500 | Fe₂(MoO₄)₃, MoO₃ | squ.edu.om |
| Catalyst 3 | Precursor Decomposition | This compound, Iron nitrate, Oxalic acid | - | 500 | Fe₂(MoO₄)₃, Fe₂O₃ | rsc.org |
| Catalyst 4 | Fe(II) Precursor | This compound, Fe(II) sulfate (B86663) | 5-6 | 500 | Fe₂(MoO₄)₃, MoO₃ | mdpi.comuwc.ac.za |
This compound is a vital precursor in the synthesis of nickel molybdate (NiMoO₄) nanomaterials, which are investigated as catalyst precursors for various reactions, including hydrodesulfurization (HDS). researchgate.netcjcatal.comresearcher.life The synthesis often involves the reaction of this compound with a nickel salt, most commonly nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O). mdpi.comacs.org
Several synthesis routes have been developed to control the morphology and properties of the resulting nickel molybdate. A solid-state method involves grinding a mixture of this compound, nickel nitrate, and oxalic acid, followed by heating to produce an oxalate (B1200264) precursor which is then calcined. mdpi.com Another approach is a water-assisted, solid-state method for synthesizing ammonium nickel molybdate ((NH₄)HNi₂(OH)₂(MoO₄)₂), which acts as a precursor for HDS catalysts. researchgate.netcjcatal.com This sustainable method involves physical mixing and grinding of the raw materials with water, followed by heating at 120 °C. researchgate.netcjcatal.com
Hydrothermal synthesis is also a common technique, where aqueous solutions of this compound and nickel nitrate are heated in an autoclave. acs.org For instance, nickel molybdate hydrate (B1144303) nanorods have been synthesized by heating a solution containing this compound and nickel nitrate to 150 °C for several hours. acs.org Co-precipitation is another facile method, where nickel molybdate nanorods can be synthesized from this compound tetrahydrate and nickel benzoate. researchgate.net The properties of the final catalyst can be influenced by the sulfidation process of the nickel molybdate precursor. The β-phase of NiMoO₄ has been shown to be a better precursor for HDS catalysts due to more extensive sulfidation of molybdenum compared to the α-phase. researcher.life
Table 2: Synthesis Methods for Nickel Molybdate using this compound
| Method | Nickel Source | Other Reagents | Temperature (°C) | Resulting Material | Source |
|---|---|---|---|---|---|
| Solid-state reaction | Nickel nitrate hexahydrate | Oxalic acid | 160 (precursor), 500 (calcination) | Nickel molybdate nanoparticles | mdpi.com |
| Water-assisted solid-state | Nickel nitrate hexahydrate | Water | 120 | Ammonium nickel molybdate | researchgate.netcjcatal.com |
| Hydrothermal | Nickel nitrate hexahydrate | Water | 150 | Nickel molybdate hydrate nanorods | acs.org |
| Co-precipitation | Nickel benzoate | - | - | Nickel molybdate nanorods | researchgate.net |
This compound is used as the molybdenum source for the synthesis of calcium molybdate (CaMoO₄) micro- and nanostructures, particularly spherulites, which have potential applications in optics due to their luminescent properties. capes.gov.brrsc.orgresearchgate.net These structures are typically synthesized via a facile hydrothermal method. capes.gov.brrsc.org
In a typical hydrothermal synthesis, an aqueous solution of this compound is reacted with a calcium salt, such as calcium nitrate (Ca(NO₃)₂·4H₂O), in a sealed vessel under elevated temperature and pressure. capes.gov.brrsc.orgrsc.org The formation of stable, defect-free CaMoO₄ spherulites has been reported, with their growth aligning with the crystal splitting theory. capes.gov.brrsc.org These spherulites can exhibit greenish-blue emission. capes.gov.brrsc.org
Other methods include a combustion process where this compound tetrahydrate is reacted with calcium nitrate and urea (B33335) (as a fuel). rsc.org The pH of the solution is adjusted to neutral, where the this compound exists as the monomeric (MoO₄)²⁻ ion. rsc.org The solution is then dehydrated and heated to temperatures such as 300 °C or 500 °C to yield the CaMoO₄ product. rsc.org The reaction conditions, including reactant concentrations, pH, and solvent ratios, can be controlled to produce various morphologies like doughnuts, spindles, and nanosheets. acs.org
Table 3: Synthesis of Calcium Molybdate Structures from this compound
| Synthesis Method | Calcium Source | Key Reagents/Conditions | Resulting Morphology | Source |
|---|---|---|---|---|
| Hydrothermal | Calcium Chloride | pH adjusted with NaOH | Spherulites | capes.gov.brrsc.org |
| Combustion | Calcium Nitrate | Urea (fuel), pH adjusted to 7 | Nanoparticles | rsc.org |
| Solution-phase injection | - | Controlled reactant concentration and temperature (100 °C) | Doughnut-shaped microparticles | acs.org |
Nickel Molybdates as Catalyst Precursors
Development of Hybrid and Composite Materials
This compound is a versatile precursor for developing advanced hybrid and composite materials, where molybdenum-based components are integrated with other materials like carbon or metal oxides to enhance their properties for various applications.
This compound is frequently used to prepare molybdenum-based materials supported on various forms of carbon, such as activated carbon, carbon nanotubes (CNTs), and graphene. calis.edu.cnrsc.orgcsic.esresearchgate.net These composite materials are of great interest for applications in catalysis and energy storage.
One significant application is the synthesis of molybdenum carbide (Mo₂C) nanoparticles on carbon supports. calis.edu.cnrsc.orgresearchgate.net These materials are explored as low-cost, efficient electrocatalysts for the hydrogen evolution reaction (HER). calis.edu.cnresearchgate.net The synthesis often involves the impregnation of a carbon support with an aqueous solution of this compound, followed by a high-temperature carburization process. calis.edu.cnrsc.org For instance, Mo₂C nanoparticles can be prepared by the in situ carburization of this compound on carbon nanotubes without requiring an external gaseous carbon source. calis.edu.cnresearchgate.net The thermal decomposition of this compound first forms MoO₃, which is then reduced and carburized at higher temperatures (e.g., around 515 °C or higher) in an inert or reducing atmosphere. calis.edu.cn
This compound is also a precursor for synthesizing porous carbon-supported molybdenum dioxide (MoO₂) and molybdenum carbide/N-doped carbon hybrids. samaterials.comsigmaaldrich.comrsc.org In one method, Mo₂C@NC hybrids are synthesized through a one-step pyrolysis of a precursor made from urea and this compound. rsc.org The mass ratio of urea to this compound is a critical parameter that influences the specific surface area and the resulting electrocatalytic activity of the material. rsc.org
Table 4: Research Findings on Carbon-Supported Molybdenum Materials from this compound
| Material | Carbon Support | Synthesis Method | Key Finding | Application | Source |
|---|---|---|---|---|---|
| Molybdenum Carbide (β-Mo₂C) | Carbon Nanotubes, XC-72R Carbon Black | In situ carburization | Anchored Mo₂C nanoparticles show enhanced HER activity. | Electrocatalysis (HER) | calis.edu.cnresearchgate.net |
| Molybdenum Oxide (MoOx) | Thermally Modified Carbon | Incipient wetness impregnation, reduction | Precursor for Mo₂C/C catalysts for ammonia synthesis. | Catalysis | rsc.org |
| Molybdenum Carbide (Mo₂C@NC) | N-doped carbon (from urea) | One-step pyrolysis | High specific surface area and excellent HER activity. | Electrocatalysis (HER) | rsc.org |
| Molybdenum Dioxide (MoO₂) | Porous Carbon | In situ preparation | - | Oxidative desulfurization | samaterials.comsigmaaldrich.com |
This compound serves as a precursor for doping titanium dioxide (TiO₂) with molybdenum, creating composite materials with enhanced photocatalytic and electronic properties. sigmaaldrich.commdpi.comnih.govnih.gov The introduction of molybdenum into the TiO₂ lattice can alter its bandgap energy and improve its performance in applications like photocatalytic desulfurization and degradation of pollutants. mdpi.comnih.gov
Various synthesis methods are employed to create Mo-doped TiO₂. The sol-gel method is common, where a titanium precursor like titanium butoxide or titanium isopropoxide is hydrolyzed in the presence of an this compound solution. mdpi.comnih.govacs.org For example, Ag/Mo-doped TiO₂ has been prepared using a sol-gel method where silver nitrate and this compound solutions were added to a titania gel, followed by reduction and calcination. mdpi.com
A hydrothermal process can also be used, where a mixture containing a titanium source (e.g., titanium(III) chloride) and this compound is heated in an autoclave. nih.gov This method has been used to synthesize porous (Mo + N) co-doped TiO₂ nanocomposites, which exhibit enhanced photocatalytic efficiency. nih.gov The amount of this compound used allows for the control of the molybdenum doping level, which in turn affects the material's properties. nih.govnih.gov Research has shown that Mo-doping can lead to a decrease in the bandgap energy of TiO₂, although at higher concentrations, effects like the Moss-Burstein effect can cause it to increase again. nih.gov
Table 5: Synthesis and Properties of Mo-Doped TiO₂ Composites using this compound
| Synthesis Method | Titanium Precursor | Mo Doping Level | Key Property/Finding | Application | Source |
|---|---|---|---|---|---|
| Sol-gel | Titanium butoxide | ≥ 2.5% | Coexistence of anatase, rutile, and brookite phases; bandgap decreases up to 7.5% Mo. | Photocatalysis | nih.govacs.org |
| Sol-gel | Titanium tetraisopropoxide | - | Enhanced photocatalytic activity for fuel desulfurization. | Photocatalysis | mdpi.com |
| Hydrothermal | Titanium(III) chloride | Varied (0.1-0.3g AMT) | Porous nanocomposite with enhanced photocatalytic efficiency for methyl orange degradation. | Photocatalysis | nih.gov |
| Sol-gel | Tetrabutyl Titanate | 0.36% (atomic ratio) | P, N, and Mo ternary co-doped TiO₂ with visible light photocatalytic activity. | Photocatalysis |
Molybdenum Bismuth Sulfide (MoBi₂S₅) Thin Film Applications
This compound serves as a critical precursor in the synthesis of Molybdenum Bismuth Sulfide (MoBi₂S₅) thin films, a ternary semiconductor material of interest for various solid-state devices due to its optical and electrical properties. unishivaji.ac.in The use of this compound is documented in chemical deposition methods like the Arrested Precipitation Technique (APT), which allows for the formation of nanocrystalline thin films on substrates such as glass. unishivaji.ac.in
Research into the synthesis of MoBi₂S₅ thin films from this compound has focused on optimizing deposition parameters and characterizing the resulting film's properties. In a typical Arrested Precipitation Technique (APT), this compound is used as the source of molybdenum ions, in conjunction with bismuth nitrate for bismuth ions and thioacetamide as a sulfide source. unishivaji.ac.in A complexing agent, such as triethanolamine (B1662121) (TEA), is often employed to control the slow release of metallic ions, preventing rapid precipitation and promoting uniform film growth. unishivaji.ac.in
The structural, morphological, optical, and electrical properties of these films are highly dependent on the synthesis conditions and post-deposition treatments like annealing.
Research Findings on MoBi₂S₅ Thin Films from this compound Precursor
Studies have successfully demonstrated the fabrication of MoBi₂S₅ thin films using this compound via a simple and cost-effective colloidal route (Arrested Precipitation Technique). unishivaji.ac.in Characterization of these films has revealed their nanocrystalline nature. unishivaji.ac.in X-ray diffraction (XRD) analysis confirms the formation of MoBi₂S₅, with studies showing mixed orthorhombic and rhombohedral crystal structures. researchgate.net
Scanning Electron Microscopy (SEM) reveals the surface morphology of the films. As-synthesized films typically show a compact structure composed of a large number of spherical grains. unishivaji.ac.inresearchgate.net For instance, SEM images of as-synthesized films have shown uniform distribution of these grains with diameters around 200 nm. researchgate.net The morphology can be influenced by annealing, which tends to make the film more compact and increases grain size due to crystallization. researchgate.netresearchgate.net
Energy Dispersive X-ray Spectroscopy (EDS) has been used to confirm the elemental composition of the films, showing good agreement between the theoretical stoichiometry and the experimentally observed composition. unishivaji.ac.in However, some studies note a minor loss of sulfur when the films are annealed at higher temperatures. researchgate.net
The optical properties of these films are crucial for their potential applications in solar cells. The films exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netresearchgate.net The optical band gap of MoBi₂S₅ thin films synthesized from this compound has been determined to be around 1.20 eV. unishivaji.ac.inresearchgate.net This value can vary slightly, with some reports showing a variation between 1.1 eV and 1.2 eV, particularly with post-heat treatment. researchgate.net
Electrical transport studies, often using the hot-probe method, have determined that MoBi₂S₅ thin films exhibit n-type semiconducting behavior. unishivaji.ac.inresearchgate.net The electrical conductivity increases with temperature, which is characteristic of a semiconductor. unishivaji.ac.in The activation energy for these films has been calculated to be as low as 0.015 eV. unishivaji.ac.in Due to these properties, MoBi₂S₅ thin films are considered favorable for use in solar cell devices. unishivaji.ac.in Annealing has been shown to enhance the power conversion efficiency of photoelectrochemical solar cells fabricated using these films. researchgate.net
Below are interactive data tables summarizing the synthesis parameters and resulting properties of MoBi₂S₅ thin films using this compound as a precursor.
Table 1: Synthesis and Properties of MoBi₂S₅ Thin Films
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Synthesis Method | Arrested Precipitation Technique (APT) | unishivaji.ac.in |
| Molybdenum Precursor | This compound | unishivaji.ac.in |
| Other Precursors | Bismuth nitrate, Thioacetamide | unishivaji.ac.in |
| Complexing Agent | Triethanolamine (TEA) | unishivaji.ac.in |
| Deposition Temperature | 321 K | unishivaji.ac.in |
| Substrate | Glass | unishivaji.ac.in |
| Film Nature | Nanocrystalline | unishivaji.ac.inresearchgate.net |
| Crystal Structure | Orthorhombic and Rhombohedral mixed phase | researchgate.net |
Table 2: Characterization Data of MoBi₂S₅ Thin Films
| Property | Measurement / Finding | Source(s) |
|---|---|---|
| Morphology (SEM) | Compact, large number of spherical grains (~200 nm diameter) | unishivaji.ac.inresearchgate.net |
| Effect of Annealing | Increased grain size, more compact morphology | researchgate.netresearchgate.net |
| Stoichiometry (EDS) | Good agreement with theoretical composition | unishivaji.ac.in |
| Optical Band Gap | 1.20 eV | unishivaji.ac.inresearchgate.net |
| Absorption Range | Strong absorption in visible to near-IR region | researchgate.netresearchgate.net |
| Conductivity Type | n-type semiconductor | unishivaji.ac.inresearchgate.net |
| Activation Energy | 0.015 eV | unishivaji.ac.in |
| Power Conversion Efficiency (η) | Enhanced with vacuum annealing (up to 0.14%) | researchgate.netresearchgate.net |
Polyoxometalate Chemistry and Structural Studies
Synthesis and Isolation of Ammonium (B1175870) Molybdate-Based Polyoxometalates (POMs)
The synthesis of POMs from ammonium molybdate (B1676688) typically involves the acidification of aqueous molybdate solutions, leading to the condensation of molybdate tetrahedra into larger, more complex polyanions. The specific structure of the resulting POM is highly dependent on factors such as pH, temperature, concentration, and the presence of templating heteroatoms or cations.
Characterization of Keggin-Type Anions (e.g., [PMo₁₂O₄₀]³⁻)
The Keggin-type anion, [PMo₁₂O₄₀]³⁻, is a foundational structure in POM chemistry. Its synthesis from ammonium molybdate involves the reaction with a source of the central heteroatom, typically phosphate (B84403), in an acidic medium. The first reported POM, ammonium phosphomolybdate, was synthesized in 1826 by Berzelius through the reaction of this compound with phosphoric acid. acs.orgmdpi.com The structure consists of a central PO₄ tetrahedron surrounded by twelve MoO₆ octahedra, arranged in four groups of three edge-sharing octahedra. thermofisher.com These four {Mo₃} groups are linked to each other and to the central heteroatom via corner-sharing oxygen atoms.
The characterization of Keggin-type anions is achieved through various analytical techniques. Infrared spectroscopy reveals characteristic vibrational bands corresponding to the P-O, Mo=O, and Mo-O-Mo bonds, confirming the Keggin structure. acs.org ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these species in solution. acs.org Furthermore, electrochemical methods like square-wave voltammetry can reveal the redox properties of the POM, including those of substituted Keggin anions. acs.org
| Property | Description | References |
| Formula | [PMo₁₂O₄₀]³⁻ | mdpi.comthermofisher.com |
| Synthesis | Reaction of this compound with phosphoric acid in acidic solution. | mdpi.com |
| Structure | Central PO₄ tetrahedron surrounded by twelve MoO₆ octahedra. | thermofisher.com |
| Characterization | IR Spectroscopy, ³¹P NMR, Electrochemical Methods. | acs.org |
Formation of Heptamolybdate Anions (e.g., [Mo₇O₂₄]⁶⁻)
The heptamolybdate anion, [Mo₇O₂₄]⁶⁻, often referred to as paramolybdate, is a common isopolyanion formed from the acidification of molybdate solutions. Ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄·4H₂O, is a commercially available and common starting material in molybdenum chemistry. rsc.org It can be readily prepared by dissolving molybdenum trioxide in aqueous ammonia (B1221849) and allowing the solution to evaporate at room temperature. The structure of the [Mo₇O₂₄]⁶⁻ anion consists of seven edge-sharing MoO₆ octahedra.
The formation of heptamolybdate is a key step in the condensation pathway of molybdates and it can serve as a building block for more complex POM structures. For instance, two heptamolybdate units can be linked by transition metal complexes, such as cobalt(II), to form larger, capped and sandwiched polyoxometalate species. mdpi.comresearchgate.net Mechanochemical methods, such as grinding molybdenum trioxide with ammonium bicarbonate, have also been shown to produce ammonium heptamolybdate. umn.edu
| Property | Description | References |
| Formula | [Mo₇O₂₄]⁶⁻ | |
| Common Name | Paramolybdate | |
| Synthesis | Acidification of molybdate solutions; Dissolving MoO₃ in aqueous ammonia. | |
| Structure | Seven edge-sharing MoO₆ octahedra. |
Exploration of Silverton-Type Polyanions (e.g., [PrMo₁₂O₄₂]⁹⁻)
Silverton-type polyanions represent a less common but structurally fascinating class of POMs. The parent compound, (NH₄)₂H₆[CeMo₁₂O₄₂]·12H₂O, was first reported in 1953. frontiersin.org These structures are characterized by a large, centrally located heteroatom, such as a lanthanide ion, with a high coordination number.
| Property | Description | References |
| Formula | [PrMo₁₂O₄₂]⁹⁻ | frontiersin.orgnih.gov |
| Structure Type | Silverton | frontiersin.org |
| Central Heteroatom | Praseodymium (Pr³⁺) | frontiersin.orgnih.gov |
| Framework | Six corner-sharing {Mo₂O₉} groups forming a cage around the central Pr³⁺ ion. | frontiersin.org |
Engineering of Giant Molybdenum Blue Cluster Species
"Molybdenum blues" are a class of intensely colored, mixed-valence polyoxomolybdates formed by the reduction of acidified molybdate solutions. researchgate.net These species are not single compounds but rather a family of giant, nanostructured clusters. The reduction of this compound solutions can lead to the self-assembly of enormous, wheel-shaped clusters, such as the {Mo₁₅₄}-type wheel, and even larger, lemon-shaped {Mo₃₆₈} clusters. researchgate.netresearchgate.net
The formation and structure of these giant clusters are highly sensitive to reaction conditions, including the pH, the nature and concentration of the reducing agent, and the presence of counterions. mdpi.com For example, the use of ascorbic acid as a reducing agent for ammonium heptamolybdate has been shown to produce stable dispersions of molybdenum blue nanoparticles. acs.orguib.no The resulting nanoclusters often exhibit toroidal or spherical topologies. uib.no The synthesis of these complex structures represents a significant challenge in supramolecular chemistry and provides insight into the principles of self-assembly in inorganic systems.
| Cluster Type | Example Formula/Composition | Description | References |
| Wheel-Shaped | [Mo₁₅₄O₄₆₂H₁₄(H₂O)₇₀]¹⁴⁻ | A giant, ring-shaped cluster with a diameter of approximately 3.4 nm. | researchgate.net |
| Lemon-Shaped | {Mo₃₆₈} | An even larger, lemon-shaped cluster. | researchgate.netresearchgate.net |
| Spherical | {Mo₁₀₂}-type Keplerates | A spherical cluster type that can be formed under more highly reduced conditions. | researchgate.net |
Advanced Structural Characterization and Topological Investigations of POMs
The intricate and often immense structures of this compound-based POMs necessitate the use of advanced characterization techniques. Single-crystal X-ray diffraction remains the definitive method for determining the precise atomic arrangement in the solid state. mdpi.comfrontiersin.orgrsc.org This technique has been crucial in elucidating the structures of complex POMs, from the fundamental Keggin anion to the giant molybdenum blue wheels.
In solution, a combination of methods is often required to understand the speciation and dynamics of POMs. gla.ac.uk Multinuclear NMR spectroscopy, particularly ¹⁷O, ³¹P, and ⁹⁵Mo NMR, provides valuable information about the structure and symmetry of POMs in solution. gla.ac.ukmdpi.com Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for identifying the various cluster species present in solution, which is especially important for the complex mixtures found in molybdenum blue preparations. mdpi.com
Functionalization and Derivatization Strategies for this compound-Based POMs
The functionalization of POMs is a key strategy for tuning their properties and integrating them into larger functional systems. This can be achieved through several approaches, including the covalent attachment of organic groups, the coordination of metal complexes, and the exchange of counterions.
Covalent functionalization often involves the reaction of a lacunary POM (a POM with one or more missing metal-oxo units) with an organo-functional group. For example, organosilyl, organophosphonyl, and organotin groups can be covalently attached to Keggin and Dawson-type POMs. mdpi.com Another approach is the derivatization of isopolyanions. The γ-[Mo₈O₂₆]⁴⁻ anion, for instance, contains five-coordinated molybdenum centers that can be derivatized with alkoxy groups. rsc.org
Emerging Properties and Potential Applications of Polyoxometalates in Materials Science
Polyoxometalates (POMs), a class of metal-oxygen cluster compounds, are at the forefront of materials science research due to their vast structural diversity and tunable properties. numberanalytics.comrsc.org Often synthesized from precursors like this compound, these nanoscale inorganic molecules bridge the gap between simple molecules and bulk solids, exhibiting a range of emergent properties. numberanalytics.comijfans.orgresearchgate.net Their unique characteristics, including reversible redox behavior, high negative charge, and catalytic activity, make them ideal candidates for a variety of advanced applications. numberanalytics.comrsc.orgrsc.org Researchers are actively engineering these clusters to create sophisticated materials for catalysis, electronics, energy storage, and sensor technology. rsc.orgnumberanalytics.com
The functionalization of POMs is a key strategy for developing advanced materials. mdpi.com This can be achieved by combining POMs with other components to form hybrid materials, modifying their surfaces, or tuning their structures to enhance specific properties like catalytic activity. numberanalytics.com Inorganic-organic hybrid materials, in particular, leverage the synergistic effects between the inorganic POM core and organic functional groups, leading to novel functions and properties. sciopen.com
Catalysis
Molybdenum-based polyoxometalates are highly effective catalysts for a wide array of chemical transformations, including oxidation, reduction, and acid-catalyzed reactions. numberanalytics.comijfans.orgmdpi.com Their ability to participate in multi-electron transfer processes makes them exceptionally versatile. ijfans.org POMs have been successfully used for the oxidation of organic substrates like alcohols and aldehydes, often using environmentally benign oxidants like hydrogen peroxide. numberanalytics.comijfans.orgresearchgate.net
In the field of green chemistry, ionic polymolybdate compounds (IPOMs) have demonstrated high efficiency in the epoxidation of bio-based olefins, such as fatty acid methyl esters, which are used to produce plasticizers and lubricants. mdpi.com For instance, molybdenum-based POMs with a Keggin structure show high activity and selectivity in the epimerization of aldoses, an important reaction in carbohydrate chemistry. researchgate.net Research has shown that these catalysts can achieve near-equilibrium conversions under relatively mild, aqueous conditions. researchgate.net The catalytic sites are believed to be the molybdenum oxide octahedra on the POM's surface. researchgate.net Furthermore, POMs supported on materials like magnetic graphene oxide have been developed as recyclable hybrid catalysts for the efficient oxidation of aldehydes to carboxylic acids. researchgate.net
Table 1: Research Findings in Catalytic Applications of Molybdate-Based POMs
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Keggin-type Molybdenum-based POMs (e.g., H3PMo12O40) | Epimerization of aldoses (e.g., glucose) | Achieved near-equilibrium conversions and selectivities at low temperatures in aqueous solutions. The mechanism involves an intramolecular C1–C2 shift. | researchgate.net |
| Ionic Polymolybdate (IPOM) Compounds | Epoxidation of fatty acid methyl esters | High conversion rates (at least 81% at 4 hours, 70 °C) using tert-butylhydroperoxide as an oxidant. | mdpi.com |
| {P4Mo6}-based POMs | Photocatalytic degradation of organic dyes (e.g., methylene (B1212753) blue) | Showed efficient visible-light photocatalytic properties for degrading pollutants like Cr(VI) and methylene blue. | sciopen.com |
| Anderson-type POM [FeMo6O18(OH)6] on magnetic graphene oxide | Oxidation of aldehydes | The hybrid nanocomposite serves as a highly efficient and reusable catalyst for converting various aldehydes to carboxylic acids. | researchgate.net |
Photochromic and Electrochromic Properties
Polyoxometalates exhibit fascinating photochromic and electrochromic behaviors, meaning their color can be reversibly changed by exposure to light or an electric current, respectively. rsc.orgresearchgate.netacs.org This property stems from the reversible reduction of the metal centers (e.g., Mo(VI) to Mo(V)), which creates mixed-valence "heteropoly-blue" species. acs.org
These characteristics are being harnessed for the development of "smart" materials. numberanalytics.com For example, coatings containing POMs can reversibly change from transparent to blue, making them suitable for electrochromic windows. researchgate.net The creation of organic-inorganic hybrids, such as by linking POMs with photoactive spiropyran molecules, has led to materials with multi-electrochromic and photochromic properties. rsc.orgcapes.gov.br Such materials are promising for applications in high-density optical data storage and photonic switches. cnrs-imn.fr The interaction between the POM and the organic component can be finely tuned to control the photoresponse. cnrs-imn.fr
Table 2: Research Findings on Photo- and Electrochromic POMs
| POM System | Property | Key Findings | Reference |
|---|---|---|---|
| Spiropyran-polyoxometalate dyads | Photochromism & Electrochromism | Covalently linked hybrids exhibit multi-electrochromic and photochromic properties. | rsc.org |
| Multilayer films of polyoxometalates (e.g., P2W17) | Electrochromism | Films fabricated by layer-by-layer assembly show good response times, high optical contrast, and thermal stability. | researchgate.net |
| POM/Organoammonium hybrids | Photochromism | Solid-state photochromism originates from a UV-induced photoreduction of the POM, with coloration tunable by the POM's composition. | cnrs-imn.fr |
| H3[PMo12O40] | Photochromism & Electrochromism | Undergoes reversible multi-electron reduction to yield blue mixed-valent species, similar to the behavior of colloidal WO3 particles. | acs.org |
Magnetic Materials
The structural versatility of polyoxometalates allows for the incorporation of various magnetic ions, leading to molecules with unique and tunable magnetic properties. mdpi.comwikipedia.org This has opened up the field of molecular magnetism, where individual molecules can act as tiny magnets. mdpi.com Researchers have synthesized POMs containing lanthanide and transition metal ions, such as cobalt(II) and manganese(II), to create materials with specific magnetic behaviors. mdpi.comfrontiersin.org
For instance, a 3D polyoxomolybdate incorporating praseodymium and manganese, NH4{Mn4[PrMo12O42]}·18H2O, was found to exhibit dominant antiferromagnetic interactions between the magnetic centers. frontiersin.org Such compounds, which combine magnetic properties with other functionalities like photoluminescence, are being explored for the development of multifunctional materials. frontiersin.org The ultimate goal is to engineer these molecular magnets for applications in high-density information storage, quantum computing, and molecular spintronics. mdpi.com
Energy Storage and Conversion
The reversible redox activity and high electron- and proton-storage capacity of POMs make them highly promising for energy-related applications. rsc.orgnumberanalytics.com They are being investigated as electrode materials for rechargeable batteries and supercapacitors, as well as electrocatalysts for critical energy conversion reactions. ijfans.orgrsc.orgnumberanalytics.com
This compound is often used as a precursor to synthesize molybdenum-based nanoparticles that serve as highly active electrocatalysts. rsc.org For example, ultra-small molybdenum carbide nanoparticles derived from POMs have shown high activity for the hydrogen evolution reaction (HER) across a wide pH range. rsc.org The unique, well-defined structure of POMs allows for their properties to be precisely tuned at the molecular level, which is advantageous for optimizing battery performance and catalytic efficiency. ijfans.orgrsc.org They are also being explored for their potential in photocatalytic CO2 reduction. sciopen.com
Sensors
Polyoxometalates are excellent candidates for the fabrication of chemical sensors due to their outstanding electrochemical and catalytic properties. rsc.orgresearchgate.net Their ability to undergo fast and reversible redox reactions is the basis for their use in electrochemical sensors for detecting a variety of analytes. rsc.orgresearchgate.net
POM-based materials have been developed for both electrochemical and chemiresistive gas sensors. rsc.orgacs.org By compositing POMs with materials like graphene, carbon nanotubes, or conducting polymers, sensor performance can be significantly enhanced, leading to improved stability and sensitivity. jourcc.com These sensors generally exhibit fast response times, low detection limits, and strong selectivity. rsc.org Recent research has focused on designing cost-effective POM-based electrochemical sensors for applications in environmental monitoring and food safety. rsc.orgresearchgate.net
Biochemical and Biological Research Perspectives
Mechanistic Understanding in Biochemical Phosphate (B84403) Assays
Ammonium (B1175870) molybdate (B1676688) is a key reagent in the colorimetric determination of inorganic phosphate, a fundamental assay in biochemical research.
The Fiske-SubbaRow method is a well-established and widely used technique for the estimation of inorganic phosphate in biological samples such as blood and urine. jaypeedigital.comresearchgate.net The core of this method involves the reaction of inorganic phosphate with ammonium molybdate in an acidic medium, typically containing sulfuric acid, to form ammonium phosphomolybdate. jaypeedigital.comresearchgate.net This complex is then reduced by a reducing agent, historically 1-amino-2-naphthol-4-sulfonic acid (ANSA), to produce a characteristic blue-colored compound known as molybdenum blue. jaypeedigital.comoxfordreference.com The intensity of the blue color, which is proportional to the phosphate concentration, is measured spectrophotometrically at a wavelength of 660 nm. researchgate.net The method requires the initial preparation of a protein-free filtrate to eliminate interference from phosphates present in red blood cells. slideshare.net
The spectrophotometric detection of phosphate in biological samples predominantly relies on the formation of a phosphomolybdate complex. mdpi.com In an acidic solution, orthophosphate ions react with an excess of molybdate ions, supplied by this compound, to form molybdophosphoric acid. scispace.com This complex is then reduced by various reducing agents, such as ascorbic acid, tin(II) chloride, or hydrazine, to generate the intensely colored molybdenum blue. mdpi.comscispace.comresearchgate.net The intensity of the resulting blue color is directly proportional to the concentration of phosphate in the sample and is quantified using a spectrophotometer. mdpi.comscispace.com The optimal wavelength for measuring the absorbance of the molybdenum blue complex can vary depending on the specific reducing agent used, with reported values around 700 nm, 740 nm, and 830 nm. scispace.comresearchgate.netfrontiersin.org This principle is highly sensitive and can be applied to determine both organic and inorganic phosphorus after appropriate sample digestion. mdpi.com A variation of this method involves the use of Triton X-100 with acidified this compound, which produces a color reaction without the need for a reducing agent. nih.gov
Application in the Fiske-SubbaRow Method for Inorganic Phosphate Estimation
Role in Plant Nitrogen Metabolism and Enzymatic Activity
This compound is a crucial source of the essential micronutrient molybdenum for plants, playing a vital role in nitrogen metabolism and influencing the activity of various soil enzymes. ijcmas.comscimplify.com
Molybdenum is an indispensable component of two critical enzymes involved in nitrogen assimilation in plants: nitrate (B79036) reductase and nitrogenase. ijcmas.comparachutekalpavriksha.org Nitrate reductase catalyzes the conversion of nitrate (NO3-) to nitrite (B80452) (NO2-), a key step in the process of converting absorbed soil nitrate into ammonia (B1221849) for the synthesis of amino acids and proteins. ijcmas.comparachutekalpavriksha.org Nitrogenase, found in symbiotic nitrogen-fixing bacteria in the root nodules of leguminous plants, is responsible for converting atmospheric nitrogen (N2) into ammonia. ijcmas.comparachutekalpavriksha.orgmdpi.com Molybdenum is a structural component of the iron-molybdenum cofactor (FeMo-co) at the active site of nitrogenase. mdpi.comnih.gov A sufficient supply of molybdenum is therefore essential for both symbiotic and non-symbiotic nitrogen fixation, directly impacting plant growth and yield. ijcmas.comscimplify.com The application of this compound can enhance the activities of both nitrate reductase and nitrogenase, leading to increased nitrogen accumulation in plants. tandfonline.com
Table of Research Findings on this compound's Influence on Soil Enzymes and Nodulation
| Parameter | Treatment | Observation | Source |
| Soil Enzymatic Activity | Foliar application of this compound with RDF | Abundant soil enzymatic activity (dehydrogenase, acid and alkaline phosphatase) compared to other treatments. ijcmas.com | ijcmas.com |
| Nodulation | Foliar application of this compound with RDF | Increased number and weight of nodules in pigeon pea. ijcmas.com | ijcmas.com |
| Nitrogen Fixation | Seed-coat formulations with this compound | Improved nitrogen fixation ability in alfalfa. plos.org | plos.org |
| Enzyme Activity | Foliar application of Molybdenum | Greatly enhanced nitrogenase and nitrate reductase activities in common bean. tandfonline.com | tandfonline.com |
This compound plays a critical role in promoting nodulation and nitrogen fixation in leguminous crops such as peas, soybeans, and alfalfa. scimplify.complos.org As molybdenum is a key component of the nitrogenase enzyme, its availability is directly linked to the efficiency of symbiotic nitrogen fixation by rhizobia bacteria in the root nodules. ijcmas.comnih.gov Studies have shown that the application of this compound, whether through soil application, seed treatment, or foliar spray, can significantly increase the number and weight of nodules on the roots of legumes. ijcmas.com This enhancement of nodulation leads to greater nitrogenase activity and, consequently, improved nitrogen fixation, which is vital for the growth and yield of these crops. ijcmas.complos.org The concentration of molybdenum in legume nodules can be substantially higher than in the leaves, underscoring its importance in this specific physiological process. ijcmas.com However, it is noted that the optimal concentration of molybdenum can vary between different rhizobial strains, and an excess of molybdenum could potentially inhibit nitrogenase activity. plos.org
Influence on Soil Enzymatic Activities (e.g., Dehydrogenase, Phosphatase)
Investigation of Molybdenum Dynamics and Signaling in Cellular Systems (Excluding Clinical Human Trials)
This compound serves as a soluble source of the essential trace element molybdenum for in vitro studies, enabling researchers to explore its role in cellular physiology, metabolism, and signaling pathways. Molybdenum is integral to the catalytic center of molybdoenzymes, which are crucial for the metabolism of carbon, nitrogen, and sulfur compounds. science.govwikipedia.org While the transport and uptake of molybdate in mammalian cells are not fully elucidated, specific transporter proteins have been identified. nih.gov The use of this compound in cell culture media allows for controlled investigations into how cells manage molybdenum levels and the subsequent effects on various cellular functions. nih.govresearchgate.net
Research using this compound has provided insights into its influence on cell viability and gene expression. Studies on immortalized human trophoblast cells (HTR8-SVneo line) have shown that the cellular response to molybdate can be dependent on the salt form used. nih.govresearchgate.net At high concentrations (1 mM), this compound has been observed to significantly decrease cell growth and viability, an effect potentially linked to the ammonium ion, which can inhibit growth and induce apoptosis at high concentrations. nih.gov In contrast, sodium molybdate at similar concentrations did not show the same effects on cell viability. nih.govresearchgate.net
Investigations have also focused on the impact of this compound on the expression of genes and proteins related to molybdoenzymes, the molybdenum cofactor (Moco) synthesis pathway, and cellular stress responses. These studies reveal a complex regulatory network where molybdenum availability can modulate cellular function at the transcriptional and translational levels.
Detailed Research Findings
Effects on Molybdoenzyme and Moco Synthesis Gene Expression:
Supplementation with this compound has been shown to alter the expression of genes involved in both the synthesis of the molybdenum cofactor and the molybdoenzymes themselves. In trophoblast cells, a 5 µM supplementation of this compound led to a significant decrease in the expression of xanthine (B1682287) oxidoreductase (XOR). nih.gov However, the expression of other molybdoenzyme genes like MARC1, MARC2, and AOX1 was not significantly affected at the tested concentrations (100 nM and 5 µM). nih.gov Interestingly, at the higher dose of 5 µM, this compound significantly increased the expression of Moco synthesis genes (MOCS1 and MOCS2), which is hypothesized to be a cellular response to a perceived decrease in available molybdate. researchgate.netmdpi.com
Interactive Data Table: Effect of this compound on Gene Expression in HTR8-SVneo Cells
| Gene | Function | Concentration | Result | Significance (p-value) | Reference |
|---|---|---|---|---|---|
| XOR | Molybdoenzyme | 5 µM | Decreased Expression | p = 0.0008 | nih.gov |
| MARC1 | Molybdoenzyme | 100 nM, 5 µM | No Significant Effect | - | nih.gov |
| MARC2 | Molybdoenzyme | 100 nM, 5 µM | No Significant Effect | - | nih.gov |
| AOX1 | Molybdoenzyme | 100 nM, 5 µM | No Significant Effect | - | nih.gov |
| SUOX | Molybdoenzyme | 100 nM, 5 µM | No Significant Effect | - | nih.gov |
| MOCS1 | Moco Synthesis | 5 µM | Increased Expression | - | researchgate.netmdpi.com |
| MOCS2 | Moco Synthesis | 5 µM | Increased Expression | - | researchgate.netmdpi.com |
Effects on Protein Levels and Antioxidant Response:
The impact of this compound extends to protein levels and the cellular antioxidant system. Supplementation was found to significantly reduce the protein levels of sulphite oxidase at both 100 nM and 5 µM concentrations. nih.gov Xanthine oxidase protein levels were also decreased. nih.govresearchgate.net Furthermore, this compound exposure led to the downregulation of key antioxidant genes, including NFE2L2, SOD1, and SOD2, which suggests a potential induction of an inflammatory response. nih.govresearchgate.net
Interactive Data Table: Effect of this compound on Protein and Antioxidant Gene Expression
| Target | Type | Concentration | Result | Significance (p-value) | Reference |
|---|---|---|---|---|---|
| Sulphite Oxidase | Protein | 100 nM | Reduced Levels | p = 0.036 | nih.gov |
| Sulphite Oxidase | Protein | 5 µM | Reduced Levels | p = 0.0099 | nih.gov |
| Xanthine Oxidase | Protein | Not specified | Decreased Levels | - | nih.govresearchgate.net |
| NFE2L2 | Antioxidant Gene | Not specified | Downregulated | p < 0.01 | nih.govresearchgate.net |
| SOD1 | Antioxidant Gene | Not specified | Downregulated | p < 0.001 | nih.govresearchgate.net |
| SOD2 | Antioxidant Gene | Not specified | Downregulated | p < 0.001 | nih.govresearchgate.net |
Molybdenum Dynamics and Transport:
Understanding the real-time movement of molybdate within living cells has been advanced by the development of genetically encoded nanosensors. science.gov One such tool, "MolyProbe," is based on Förster resonance energy transfer (FRET) and allows for the visualization of molybdate dynamics in animal cells, responding to nanomolar concentrations. science.govresearchgate.net Studies using these tools suggest the existence of novel oxalate-sensitive and sulfate-resistant transporters for molybdate uptake in cultured cells. science.govresearchgate.net In eukaryotes, two families of molybdate-specific transporters, MOT1 and MOT2, have been identified as crucial for molybdate entry across the plasma membrane, although the complete mechanisms are still under investigation. mdpi.comagriscigroup.us
Advanced Research Directions and Future Outlook
Computational Chemistry and Theoretical Modeling of Ammonium (B1175870) Molybdate (B1676688) Reactions and Materials
Computational chemistry and theoretical modeling are proving to be indispensable tools in understanding the complex reactions and material properties of ammonium molybdate. These approaches allow researchers to simulate and predict the behavior of this compound at the atomic and molecular levels, providing insights that are often difficult to obtain through experimental methods alone.
Theoretical studies have been instrumental in elucidating the thermal decomposition of this compound. The stepwise decomposition process, which involves the formation of various intermediate ammonium molybdates before ultimately yielding molybdenum trioxide, has been a subject of significant investigation. mdpi.com For instance, thermodynamic modeling helps to predict the reaction pathways and the stability of different polymolybdates at various temperatures. acs.org
One area of active research is the use of computational models to understand the synthesis of this compound-based materials. For example, theoretical calculations have been used to study the reaction between this compound and ethylene (B1197577) gas, which is relevant for developing fruit ripeness indicators. researchgate.net These calculations help determine the stoichiometry of the reaction and predict the color change that signals fruit maturity. researchgate.net
Furthermore, computational modeling is being used to design and understand amorphous materials derived from this compound. arxiv.org The disordered and metastable nature of amorphous materials makes them challenging to model, but computational techniques like Molecular Dynamics (MD) simulations are being employed to explore their structure-property relationships. arxiv.org These simulations often start with a crystalline structure and apply specific conditions to generate an amorphous state for further analysis. arxiv.org
Density Functional Theory (DFT) is another powerful computational method applied to this compound systems. DFT calculations have been used to investigate the electronic ground state properties and possible configurations of ternary metal oxides incorporating molybdate. aip.org This theoretical insight is crucial for developing new materials with specific electronic and catalytic properties. aip.org
Table 1: Theoretical and Computational Studies of this compound
| Research Area | Computational Technique | Key Findings |
| Thermal Decomposition | Thermodynamic Modeling | Elucidation of stepwise decomposition pathways and intermediate species. mdpi.com |
| Fruit Ripeness Indicators | Stoichiometric Calculations | Determination of the reaction mechanism and required concentration of this compound for ethylene detection. researchgate.net |
| Amorphous Materials | Molecular Dynamics (MD) | Modeling of atomic-level structure and its influence on macroscopic properties. arxiv.org |
| Ternary Metal Oxides | Density Functional Theory (DFT) | Prediction of stable crystal configurations and electronic properties. aip.org |
Development of Novel this compound-Based Functional Materials with Tailored Properties
This compound serves as a crucial precursor for the synthesis of a wide array of novel functional materials with properties tailored for specific applications. Researchers are actively exploring new methods to create advanced materials, including nanomaterials and composites, by leveraging the unique chemical characteristics of this compound.
One significant area of development is in the creation of catalysts. This compound is a key ingredient in the production of molybdenum-based catalysts used extensively in the petrochemical industry for processes like hydrodesulfurization (HDS) and hydrocracking. openpr.com The global push for cleaner fuels has driven research into more efficient HDS catalysts derived from precursors like ammonium nickel molybdate. researchgate.netcjcatal.com
The field of nanotechnology has also benefited from this compound's versatility. It is used to synthesize molybdenum-comprising nanoparticles with applications in electronics, optics, and pigments. google.com For instance, molybdenum oxide nanoparticles can be produced by dissolving them in aqueous ammonia (B1221849) to form ammonium molybdates. google.com These nanoparticles can be further modified to enhance their properties, such as dispersibility, for various applications. google.com The synthesis of molybdenum disulfide (MoS2) nanofibers and nanotubes, which have potential applications in lubrication and as semiconductor materials, often starts with an this compound precursor. nih.gov
Layered double hydroxides (LDHs) incorporating this compound are another class of novel materials being investigated. For example, ammonium zinc molybdate LDHs have been synthesized and explored for their electrocatalytic properties. researchgate.net These 2D materials can be combined with other nanomaterials like carbon fibers to create hybrid composites with enhanced performance. researchgate.net
Furthermore, this compound is used in the synthesis of functional composites. An example is an this compound deposited on an amorphous silica-coated iron oxide magnetic core-shell nanocomposite, which has been shown to be an efficient catalyst for the synthesis of benzimidazoles. researchgate.net
Table 2: Examples of Novel this compound-Based Functional Materials
| Material Type | Precursor(s) | Synthesis Method | Potential Application |
| Hydrodesulfurization Catalyst | Ammonium nickel molybdate | Water-assisted solid-state synthesis | Petroleum refining researchgate.netcjcatal.com |
| Molybdenum Disulfide Nanofibers | This compound, Sodium sulfide (B99878) | Hydrothermal method | Lubricants, Semiconductors nih.gov |
| Ammonium Zinc Molybdate LDH | This compound, Zinc source | Co-precipitation | Electrocatalysis researchgate.net |
| Magnetic Core-Shell Nanocomposite | This compound, Iron oxide, Silica | Deposition | Catalysis researchgate.net |
Interdisciplinary Research Bridging Inorganic Chemistry with Nanotechnology and Environmental Science
The versatility of this compound has fostered a significant amount of interdisciplinary research, creating a bridge between inorganic chemistry, nanotechnology, and environmental science. This synergy is leading to innovative solutions for environmental remediation and monitoring.
In the realm of nanotechnology, this compound is a key precursor for synthesizing various molybdenum-based nanomaterials. google.com These include molybdenum oxide nanoparticles and molybdenum disulfide (MoS2) nanotubes and nanofibers, which possess unique properties applicable to environmental technologies. google.comnih.gov For example, the negative staining technique in electron microscopy, which is a nanotechnological tool, has utilized this compound to image fragile biological structures like DNA and proteins. nih.gov
From an environmental science perspective, this compound and its derivatives are being explored for their potential in treating contaminated water and soil. Modified biochar, created by treating Salix wood flour with this compound, has shown promise in removing chemical oxygen demand (COD) and ammonia nitrogen from monosodium glutamate (B1630785) wastewater. tandfonline.com The modification process involves loading molybdenum ions in the form of Mo2C onto the biochar. tandfonline.com
Furthermore, research has investigated the use of this compound to immobilize toxic metals in contaminated soils. researchgate.net The compound can react with heavy metals like lead to form insoluble precipitates, thereby reducing their bioavailability and toxicity. researchgate.net However, studies have also shown that the addition of this compound can increase the acid-soluble fractions of certain metals like cadmium and nickel, potentially increasing their toxicity to plants. researchgate.net
The intersection of these fields is also evident in the development of sensors for environmental monitoring. For instance, an electrocatalyst based on ammonium zinc molybdate layered double hydroxide (B78521) nanoflakes has been developed for the detection of the drug dimetridazole (B1670680) in real samples. researchgate.net Additionally, theoretical and experimental work has been conducted on using this compound in indicator labels to detect ethylene gas, which is a marker for fruit ripeness and can be considered a form of environmental sensing in food storage. researchgate.net
Innovations in Sustainable Synthesis and Process Optimization for Industrial and Environmental Benefits
In recent years, there has been a significant push towards developing more sustainable and efficient methods for producing and utilizing this compound. These innovations aim to reduce waste, lower energy consumption, and minimize the environmental impact of industrial processes.
One notable advancement is the development of sustainable synthesis routes for this compound precursors. A water-assisted, solid-state method for synthesizing ammonium nickel molybdate, a precursor for hydrodesulfurization catalysts, offers several advantages over traditional chemical precipitation methods. researchgate.netcjcatal.com This greener approach simplifies the synthetic procedure, reduces waste and energy costs, and increases product yields. researchgate.netcjcatal.com
Another innovative and sustainable method involves the direct synthesis of various ammonium molybdates from ammonium tetramolybdate and ammonium bicarbonate through a solid-gas phase reaction. acs.org This one-step process is cost-effective and represents a cleaner production technology for commercial ammonium molybdates. acs.org The reaction conditions, such as temperature, can be controlled to produce different forms of this compound, including ammonium heptamolybdate and ammonium dimolybdate. acs.org
Process optimization is also a key area of focus for industrial applications. Research into the microwave roasting of molybdenum concentrate followed by ammonia leaching has shown potential for improving the efficiency of this compound production. researchgate.net This method can reduce heating times and power consumption compared to conventional roasting. researchgate.net The kinetics of the ammonia leaching process have been studied to optimize parameters like ammonia concentration, temperature, and solid-to-liquid ratio to maximize the leaching efficiency of molybdenum. researchgate.net
Table 3: Innovations in Sustainable Synthesis and Process Optimization
| Innovation | Description | Key Benefits |
| Water-Assisted Solid-State Synthesis | A method for producing ammonium nickel molybdate by grinding raw materials with water and heating. researchgate.netcjcatal.com | Simplified procedure, reduced waste and energy costs, increased product yields. researchgate.netcjcatal.com |
| Solid-Gas Phase Reaction | Direct conversion of ammonium tetramolybdate to other ammonium molybdates using ammonium bicarbonate. acs.org | Cost-effective, cleaner production, one-step process. acs.org |
| Microwave Roasting and Leaching | Use of microwaves to roast molybdenum concentrate before leaching with ammonia. researchgate.net | Reduced heating time, lower power consumption, optimized leaching efficiency. researchgate.net |
| Organic Solvent Precipitation | Precipitation of this compound from an ammonia leach solution using an organic solvent. google.com | High metal utilization rate, avoidance of nitric acid and hazardous waste. google.com |
Q & A
Q. Safety and Stability
- Incompatible Substances : Avoid alkali metals (e.g., Na, K), strong acids (HCl, HNO₃), and oxidizing agents (perchlorates) to prevent explosive reactions .
- Storage : Keep in airtight containers at 15–25°C, away from humidity and organic materials .
Emergency Protocol : For spills, use PPE (gloves, goggles) and neutralize with calcium carbonate before disposal .
How does this compound function in cryo-negative staining for electron microscopy?
Q. Advanced Imaging Technique
- Procedure : Prepare a 2–4% solution in ammonium acetate buffer (pH 7.0).
- Mechanism : MoO₄²⁻ binds to biomolecules, enhancing contrast without denaturing proteins .
- Optimization : Adjust concentration to avoid over-staining; validate with apoferritin controls .
What are the limitations of this compound in silicate quantification?
Q. Analytical Challenge
- Interference : Phosphates and arsenates co-precipitate with silicates, causing false positives .
- Resolution : Pre-treat samples with oxalic acid to chelate interfering ions .
Validation : Cross-check with ICP-MS or ion chromatography .
How to design experiments assessing molybdate’s role in enzyme cofactor synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
